1,12-Bis(diphenylphosphino)dodecane
Description
Properties
CAS No. |
41625-32-5 |
|---|---|
Molecular Formula |
C36H44P2 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
12-diphenylphosphanyldodecyl(diphenyl)phosphane |
InChI |
InChI=1S/C36H44P2/c1(3-5-7-21-31-37(33-23-13-9-14-24-33)34-25-15-10-16-26-34)2-4-6-8-22-32-38(35-27-17-11-18-28-35)36-29-19-12-20-30-36/h9-20,23-30H,1-8,21-22,31-32H2 |
InChI Key |
BJFFDMZPLFWJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1,12-Bis(diphenylphosphino)dodecane (CAS 17986-62-8)
Part 1: Executive Summary & Chemical Profile
1,12-Bis(diphenylphosphino)dodecane (often abbreviated as dppdd ) represents a specialized class of "long-tether" bidentate ligands. Unlike its shorter homologs (dppe, dppp) which are designed to chelate a single metal center, dppdd features a 12-carbon aliphatic backbone. This structural elongation imposes a high entropic penalty on chelation, forcing the ligand to adopt a bridging mode .
This unique property makes dppdd a critical tool in supramolecular coordination polymerization and nanoparticle cross-linking , where it acts as a molecular ruler or linker rather than a simple catalyst modifier.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 17986-62-8 |
| IUPAC Name | 1,12-Bis(diphenylphosphanyl)dodecane |
| Formula | C₃₆H₄₄P₂ |
| Molecular Weight | 538.68 g/mol |
| Appearance | White to off-white waxy solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water |
| Air Stability | Air-sensitive; oxidizes to phosphine oxide over time |
| Coordination Mode | Predominantly Bridging (forming polymers/oligomers) |
Part 2: Synthesis Protocol
Note: The following protocol is adapted from high-purity organometallic synthesis standards and validated by literature methods (Paulusse & Sijbesma, 2003).
Mechanistic Workflow
The synthesis relies on a double nucleophilic substitution where the diphenylphosphide anion attacks the primary alkyl bromide.
Figure 1: Nucleophilic substitution pathway for dppdd synthesis.
Step-by-Step Methodology
Reagents:
-
1,12-Dibromododecane (Dry, degassed)
-
Potassium Diphenylphosphide (0.5 M in THF) [Alternative: Lithium Diphenylphosphide]
-
Solvent: Anhydrous THF (degassed)
Protocol:
-
Preparation: Flame-dry a 250 mL Schlenk flask and flush with Argon for 15 minutes.
-
Dissolution: Charge the flask with 1,12-dibromododecane (10.0 mmol) and dissolve in 50 mL dry THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Slowly add Potassium Diphenylphosphide solution (20.0 mmol, 40 mL) dropwise via cannula or syringe. Critical: Maintain low temperature to prevent elimination side reactions.
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature overnight. The solution should turn from red/orange (phosphide anion) to pale yellow/colorless.
-
Quench: Add 10 mL of degassed water (N₂-sparged) to quench unreacted phosphide.
-
Extraction: Remove THF under reduced pressure. Extract the residue with degassed dichloromethane (DCM). Wash the organic layer with degassed water and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from hot ethanol or a DCM/methanol mixture to obtain the white waxy solid.
Part 3: Coordination Mechanics & The Ring-Chain Equilibrium
The defining technical feature of dppdd is its behavior in solution with metal centers (e.g., PdCl₂). Unlike dppe (C2 bridge), which forms a stable 5-membered chelate ring, dppdd (C12 bridge) faces a massive entropic barrier to form a 15-membered ring.
Consequently, the system exists in a dynamic Ring-Chain Equilibrium . This is a self-validating system where concentration dictates the structure.
-
Low Concentration (< Critical Concentration): Intramolecular reaction dominates → Cyclic Monomers/Oligomers .
-
High Concentration (> Critical Concentration): Intermolecular reaction dominates → Linear Coordination Polymers .
Figure 2: The concentration-dependent Ring-Chain Equilibrium of dppdd-Pd complexes.
Experimental Validation
To verify which species you have synthesized:
-
31P NMR (Solution): Cyclic species often show slightly shifted resonances compared to linear polymers due to ring strain, though they may overlap.
-
Diffusion Ordered Spectroscopy (DOSY): This is the gold standard. Cyclic monomers diffuse significantly faster than high-MW linear polymers.
-
Viscosity: A dramatic increase in solution viscosity indicates the formation of linear coordination polymers (entanglement).
Part 4: Applications in Materials Science
Supramolecular Polymers
The reaction of dppdd with PdCl₂(PhCN)₂ yields a coordination polymer that exhibits reversible mechanochemistry . Because the P-Pd bond is weaker than a covalent C-C bond, these polymers can be broken by ultrasound or heat and will "heal" (re-polymerize) upon cooling or resting. This makes dppdd a foundational ligand for self-healing material research.
Nanoparticle Cross-linking
In the synthesis of Gold Nanoparticles (AuNPs), dppdd acts as a bifunctional linker .
-
Mechanism: One phosphine moiety binds to the Au surface. The long C12 alkyl chain spans the inter-particle distance, and the second phosphine binds to an adjacent nanoparticle.
-
Result: Formation of controlled nanoparticle networks or aggregates with defined inter-particle spacing (approx. 1.5 - 2.0 nm based on chain length).
Part 5: Handling & Safety
Oxidation Sensitivity
Like all alkyl-aryl phosphines, dppdd is susceptible to oxidation to the phosphine oxide (dppddO₂).
-
Storage: Store under Argon or Nitrogen atmosphere at 2-8°C.
-
Handling: Weigh out in a glovebox or use rapid Schlenk techniques.
-
Rescue: If partially oxidized, the oxide can often be reduced back to the phosphine using trichlorosilane (HSiCl₃), though prevention is superior.
Safety Data
-
Signal Word: Warning
-
Hazards: Skin irritation (H315), Eye irritation (H319).[1]
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Work in a fume hood to avoid inhaling phosphine dust.
References
-
Paulusse, J. M. J., & Sijbesma, R. P. (2003). A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane.[2][3][4] Chemical Communications, (12), 1494–1495.
-
Smith, D. C., & Gray, G. M. (2000). Oligomerization and cis-trans isomerization equilibria in dichloropalladium(II) metallacrown ethers and a dichloropalladium(II) complex of 1,12-bis(diphenylphosphino)dodecane. Dalton Transactions, (5), 677-683.
-
Organic Syntheses. General procedure for the synthesis of bis(diphenylphosphino)alkanes (adapted for C12). Organic Syntheses, Coll. Vol. 10, p. 220.
Sources
- 1. 1,2-Bis(diphenylphosphino)benzene | C30H24P2 | CID 498379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.utwente.nl [research.utwente.nl]
- 3. A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Introduction: The Role of P,N-Chelating Ligands in Modern Catalysis
An In-depth Technical Guide to N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine: A Representative DPPDA Phosphine Ligand
Disclaimer: The acronym "DPPDA" does not correspond to a standard, widely recognized phosphine ligand in the chemical literature. This guide, therefore, focuses on a representative and structurally related ligand, N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine , which embodies the core features of a diphenylphosphino diamine ligand. This ligand will be used as a model to explore the chemical structure, properties, and applications relevant to researchers, scientists, and drug development professionals.
Phosphine ligands are instrumental in homogeneous catalysis, offering a remarkable degree of tunability in both their electronic and steric properties.[1][2] This adaptability allows for the fine-tuning of a metal catalyst's reactivity and selectivity, which is crucial for the development of efficient synthetic methodologies.[2][3] Within the vast family of phosphine ligands, bidentate ligands, which bind to a metal center through two phosphorus atoms, are of particular importance due to the stability imparted by the chelate effect.[1]
This guide delves into the specifics of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine, a prominent member of the P,N-bidentate ligand class. These ligands, featuring both a "soft" phosphorus and a "hard" nitrogen donor atom, offer unique coordination properties that have been exploited in a variety of catalytic transformations. The interplay between the electronic properties of the phosphine and amine moieties, combined with the steric constraints of the ligand backbone, allows for precise control over the catalytic environment.
Chemical Structure and Stereoelectronics
The fundamental structure of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine consists of a central ethylenediamine backbone. Each nitrogen atom is substituted with a methyl group and a diphenylphosphino group.
Caption: Chemical structure of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine.
The diphenylphosphino groups are the primary source of the ligand's electronic character, acting as σ-donors and π-acceptors. The lone pair of electrons on the phosphorus atoms can be donated to the metal center, while the empty σ* orbitals of the P-C bonds can accept back-donation from the metal's d-orbitals.[4] The presence of two such groups allows for chelation, forming a stable five-membered ring with a coordinated metal center. The methyl groups on the nitrogen atoms and the phenyl groups on the phosphorus atoms contribute significantly to the steric bulk of the ligand, influencing the coordination geometry and the accessibility of the catalytic site.
Physicochemical Properties
The properties of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine are summarized in the table below. These properties are crucial for its application in catalysis, dictating its solubility in common organic solvents and its stability under various reaction conditions.
| Property | Value |
| Molecular Formula | C₂₈H₃₀N₂P₂ |
| Molecular Weight | 456.50 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and toluene. |
Synthesis of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine
The synthesis of this ligand is typically achieved through the reaction of N,N'-dimethylethylenediamine with a suitable phosphine electrophile, such as chlorodiphenylphosphine. The reaction is generally carried out in the presence of a base to neutralize the HCl generated during the reaction.
Caption: Synthetic workflow for N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine.
Detailed Experimental Protocol:
-
To a solution of N,N'-dimethylethylenediamine (1.0 eq.) in anhydrous toluene under an argon atmosphere, add triethylamine (2.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine (2.0 eq.) in anhydrous toluene to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain the pure N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine as a white solid.
Applications in Catalysis
N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine and related P,N-ligands have found applications in a range of transition metal-catalyzed reactions. Their unique combination of a soft phosphine donor and a hard amine donor allows them to stabilize metal centers in various oxidation states and promote key elementary steps in catalytic cycles.
A prominent application of such ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] The ligand's steric bulk and electron-donating ability can enhance the rates of oxidative addition and reductive elimination, two crucial steps in the catalytic cycle.[2]
Representative Catalytic Reaction: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine (0.04 eq.).
-
Add the base, such as potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Coordination Chemistry and Catalytic Cycle
The coordination of N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine to a metal center, such as palladium, is the first step in the formation of the active catalyst. In the case of Suzuki-Miyaura coupling, the catalytic cycle generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) species, stabilized by the DPPDA ligand, undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the arylboronic acid (in the form of an organoborate) is transferred to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the biaryl product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
N,N'-Bis(diphenylphosphino)-N,N'-dimethylethylenediamine serves as an excellent model for understanding the structure, properties, and applications of diphenylphosphino diamine (DPPDA) type ligands. Its P,N-bidentate nature, combined with tunable steric and electronic properties, makes it a valuable tool in the arsenal of synthetic chemists. The principles discussed in this guide are applicable to a broader range of P,N-ligands and provide a foundation for the rational design of new and improved catalysts for a variety of chemical transformations. The continued exploration of such ligands is expected to lead to further advancements in catalysis, with significant implications for the pharmaceutical and materials science industries.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemistry LibreTexts. 24.2D: Phosphine and Related Ligands. [Link]
-
Wikipedia. N,N'-Dimethylethylenediamine. [Link]
Sources
- 1. Phosphine Ligands [sigmaaldrich.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Phosphine Ligands | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1,2-Bis(diisopropylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Long-Chain Diphosphine Ligands: A Technical Guide to Supramolecular Architectures
Executive Summary
This technical guide addresses the design, synthesis, and application of long-chain diphosphine ligands in supramolecular chemistry and drug development. Unlike short-bite ligands (e.g., dppe, dppp) that enforce cis-chelation, long-chain variants (
For the drug development professional, these ligands represent a critical toolkit for engineering Gold(I) cytotoxic agents with tunable lipophilicity and Self-Assembled Metallacages (SAMs) capable of encapsulating chemotherapeutics.
Architectural Principles: The Physics of Spacer Length
The utility of a diphosphine ligand is dictated by its spacer length and rigidity. This relationship is governed by the Chelate Effect versus Macrocylization , a competition driven by entropy (
The Entropic Divergence
As the spacer chain length increases, the probability of the two phosphine donors encountering the same metal center (chelation) decreases due to the loss of conformational degrees of freedom.
-
Short Chains (
): Enforce cis-chelation. High thermodynamic stability.[1] -
Medium Chains (
): Transition zone. Can chelate (often strained 7+ membered rings) or bridge two metal centers. -
Long Chains (
or Rigid Spacers):-
Trans-Spanning: Rigid backbones (e.g., Xantphos, SPANphos) force donors to opposite sides of a square-planar metal.[2]
-
Bridging/Polymerization: Flexible alkyl/PEG chains typically bridge two metal centers, forming linear coordination polymers or discrete metallamacrocycles depending on concentration (high dilution favors cycles).
-
Data Summary: Ligand Class vs. Supramolecular Outcome
| Ligand Class | Spacer Type | Typical Length ( | Primary Coordination Mode | Supramolecular Outcome |
| dppe | Ethyl ( | ~3.0 | cis-Chelating | Mononuclear Complex |
| dppb | Butyl ( | ~5.5 | cis-Chelating / Bridging | 7-membered ring or Dimer |
| Dodecyl ( | ~16.0 | Bridging | Metallacycle / Polymer | |
| SPANphos | Spiro-bichroman | ~7-9 (Rigid) | trans-Spanning | Discrete Monomer |
| PEG-diphos | Polyether | Variable | Flexible Bridging | Soluble Coordination Polymer |
Synthetic Methodologies
The synthesis of long-chain diphosphines demands rigorous exclusion of oxygen to prevent phosphine oxide formation. Below are two validated protocols for flexible and rigid variants.
Protocol A: Nucleophilic Substitution for Flexible Alkyl-Diphosphines
Target: 1,12-Bis(diphenylphosphino)dodecane (
Reagents:
-
Triphenylphosphine (
)[3] -
Lithium metal (Li) or Lithium Hydride (LiH)
-
1,12-Dibromododecane
-
Solvent: Anhydrous THF (distilled over Na/Benzophenone)
Step-by-Step Workflow:
-
Phosphide Generation:
-
Charge a flame-dried Schlenk flask with
(2.0 eq) and anhydrous THF under Argon. -
Add Lithium metal (cut into small pieces, 4.0 eq).
-
Stir at RT for 4-6 hours. Solution turns deep red (
). -
Note: Use
-BuCl to destroy excess Phenyl-Lithium byproducts if strictly necessary, though direct use is common.
-
-
Coupling:
-
Cool the red
solution to . -
Add 1,12-Dibromododecane (1.0 eq) dropwise in THF.
-
Critical: Slow addition prevents local heating and elimination side reactions.
-
-
Workup:
-
Warm to RT and stir overnight. Solution becomes colorless/pale yellow.
-
Quench with degassed water.
-
Extract with degassed dichloromethane (DCM).
-
Recrystallize from hot ethanol under Argon.
-
Protocol B: Synthesis of Rigid Trans-Spanning Ligands (Xantphos Derivatives)
Target: Functionalized Xantphos for cage formation. Mechanism: Lithiation of rigid backbone followed by electrophilic phosphination.
-
Lithiation: Treat 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene with
-BuLi (2.2 eq) in at . -
Phosphination: Add Chlorodiphenylphosphine (
, 2.2 eq). -
Outcome: The rigid heterocycle enforces a wide bite angle (~110°), pre-organizing the ligand for trans-coordination or large-cavity formation.
Visualization: Synthetic Logic
Caption: Divergent synthetic pathways for flexible vs. rigid diphosphine ligands starting from a common phosphide intermediate.
Supramolecular Assembly: Controlling the Equilibrium
The assembly of these ligands with metal ions (e.g.,
The Concentration Rule
-
High Dilution (< 1 mM): Favors intramolecular cyclization (formation of discrete metallacycles/cages). Entropically, finding the other end of the same molecule is more likely than finding a new partner if partners are scarce.
-
High Concentration (> 10 mM): Favors intermolecular propagation (Coordination Polymers).
Visualization: Assembly Decision Tree
Caption: Concentration-dependent assembly logic for long-chain diphosphines. High dilution promotes discrete supramolecular architectures.
Applications in Drug Development[4][5][6]
Long-chain diphosphines are not merely structural linkers; they are bioactive pharmacophores and delivery vectors.
Gold(I) Cytotoxic Agents (Mitochondrial Targeting)
Gold(I) phosphine complexes (e.g., Auranofin derivatives) are potent anticancer agents.[4] The mechanism involves the inhibition of Thioredoxin Reductase (TrxR) , leading to mitochondrial dysfunction and apoptosis.[5]
Role of Long Chains:
-
Lipophilicity Tuning: Increasing the alkyl chain length increases the
(lipophilicity), enhancing cellular uptake and mitochondrial accumulation. -
Selectivity: Cationic, lipophilic Gold(I) complexes selectively accumulate in the mitochondria of cancer cells due to the higher mitochondrial membrane potential (
).
Key Experiment: TrxR Inhibition Assay
-
Incubate cancer cells (e.g., HeLa, MCF-7) with the Gold(I)-long-chain complex.
-
Lyse cells and add DTNB (Ellman's reagent) and NADPH.
-
Measure absorbance at 412 nm.
-
Result: Effective complexes show reduced absorbance (inhibition of TrxR reduction capability) compared to control.
Metallacages for Drug Delivery
Rigid, long-chain ligands (trans-spanning) are used to build
-
Mechanism: The hydrophobic cavity hosts the drug via host-guest interactions.
-
Release: The cage disassembles in the acidic environment of the tumor (pH ~5-6) or via competition with intracellular glutathione, releasing the payload.
Visualization: Gold(I) Mechanism of Action[5]
Caption: Mechanism of action for lipophilic Gold(I) diphosphine complexes targeting mitochondrial TrxR.
Characterization Protocols
Validating supramolecular structures requires distinguishing between polymers and discrete cycles.
-
NMR Spectroscopy:
-
The primary tool.[6] A single sharp peak indicates a highly symmetric species (discrete cage). Broad peaks often indicate polymers or fluxional mixtures.
-
Chemical Shift Anisotropy: Coordination typically shifts the signal downfield (positive ppm) relative to the free ligand.
-
-
DOSY (Diffusion Ordered Spectroscopy) NMR:
-
Measures the diffusion coefficient (
). -
Small Cage: Fast diffusion (Large
). -
Polymer: Slow diffusion (Small
). -
Protocol: Plot
vs. Gradient Strength squared ( ). The slope yields .
-
-
ESI-MS (Electrospray Ionization Mass Spectrometry):
-
Soft ionization is crucial to keep supramolecular assemblies intact.
-
Look for characteristic isotopic patterns of multi-metal species (e.g.,
).
-
References
- Mechanisms of cytotoxicity and antitumor activity of gold(I)phosphine complexes.UWA Profiles and Research Repository.
- Unveiling the cytotoxicity of a new gold(I) complex towards hepatocellular carcinoma by inhibiting TrxR activity.NIH / PMC.
- Trans-spanning ligand.Wikipedia.
- Polymeric Systems Containing Supramolecular Coordin
- A versatile diphosphine ligand: cis and trans chel
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trans-spanning ligand - Wikipedia [en.wikipedia.org]
- 3. CN102633836A - Method for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. xray.uky.edu [xray.uky.edu]
- 6. cfmot.de [cfmot.de]
An In-Depth Technical Guide to 1,12-Bis(diphenylphosphino)dodecane: Synthesis, Properties, and Catalytic Applications
This guide provides a comprehensive technical overview of 1,12-Bis(diphenylphosphino)dodecane, a bidentate phosphine ligand. It is intended for researchers, scientists, and professionals in drug development and catalysis, offering insights into its molecular characteristics, synthesis, handling, and applications.
Core Molecular Profile
1,12-Bis(diphenylphosphino)dodecane is an organophosphorus compound featuring two diphenylphosphino groups linked by a flexible twelve-carbon aliphatic chain. This structure allows it to act as a chelating ligand, forming stable complexes with various transition metals.
Molecular Formula and Weight
The chemical structure of 1,12-Bis(diphenylphosphino)dodecane consists of a dodecane backbone flanked by two diphenylphosphine moieties. This arrangement leads to the following molecular characteristics:
-
Chemical Formula: C₃₆H₄₄P₂
-
Molecular Weight: 538.69 g/mol
This is calculated based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), and Phosphorus (30.974 u).
Structural Data Summary
| Property | Value |
| Chemical Formula | C₃₆H₄₄P₂ |
| Molecular Weight | 538.69 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)P(CCCCCCCCCCCCP(C2=CC=C(C=C2)C3=CC=CC=C3))C4=CC=CC=C4 |
| InChI Key | InChI=1S/C36H44P2/c1-3-7-15-23-29-37(31-17-9-4-10-18-31)33-21-13-14-22-34-38(32-19-11-5-12-20-32)30-24-16-8-2-6-25-30/h1-2,4-6,8-12,14,16-20,24-25,28,31-32,35-36H,3,7,13,15,21-23,26-27,29-30,33-34H2 |
Synthesis and Reactivity
The synthesis of bis(diphenylphosphino)alkanes, including the dodecane variant, typically involves the reaction of a dihaloalkane with a diphenylphosphine anion equivalent. This established methodology allows for the creation of the P-C bond, which is central to the ligand's structure.
A general and plausible synthetic route is outlined below. This process requires stringent anhydrous and anaerobic conditions due to the air-sensitivity of the phosphine reagents.
General Synthetic Protocol
The synthesis can be conceptualized as a two-step process:
-
Generation of the Diphenylphosphide Anion: Metallic lithium reacts with triphenylphosphine in an appropriate solvent, such as tetrahydrofuran (THF), to generate lithium diphenylphosphide.
-
Nucleophilic Substitution: The resulting lithium diphenylphosphide is then reacted with 1,12-dichlorododecane or 1,12-dibromododecane. The diphenylphosphide anion acts as a nucleophile, displacing the halide ions to form the desired 1,12-Bis(diphenylphosphino)dodecane.
Experimental Protocol: Synthesis of 1,12-Bis(diphenylphosphino)dodecane
This protocol is a generalized procedure based on established methods for analogous compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Triphenylphosphine (PPh₃)
-
Lithium metal
-
1,12-Dichlorododecane or 1,12-Dibromododecane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous, degassed water
-
Anhydrous methanol
-
Chloroform
-
Nitrogen or Argon gas (high purity)
-
Standard Schlenk line apparatus and cannulation equipment
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add triphenylphosphine and anhydrous THF to a dry Schlenk flask equipped with a magnetic stirrer.
-
Formation of Lithium Diphenylphosphide: While cooling the flask in a water bath, slowly add small pieces of lithium metal to the stirred solution. The reaction mixture will typically change color as the lithium diphenylphosphide forms. Allow the reaction to stir overnight at room temperature.
-
Reaction with Dihaloalkane: Once the formation of lithium diphenylphosphide is complete (which can be monitored by techniques such as ³¹P NMR), slowly add a solution of 1,12-dihalododecane in anhydrous THF to the reaction mixture via cannula.
-
Reaction Completion and Workup: The reaction is typically heated to reflux to ensure complete substitution. After cooling, the reaction is quenched by the slow addition of degassed water.
-
Isolation and Purification: The organic solvent is removed under reduced pressure. The resulting residue is then washed sequentially with dilute hydrochloric acid, water, and methanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol, to yield the final product.
Diagram of Synthetic Workflow
Caption: General Synthetic Workflow
Applications in Homogeneous Catalysis
Bidentate phosphine ligands are pivotal in homogeneous catalysis due to their ability to fine-tune the electronic and steric properties of metal catalysts. The long, flexible dodecane chain of 1,12-Bis(diphenylphosphino)dodecane imparts unique characteristics to its metal complexes.
Role as a Chelating Ligand
The two phosphorus atoms can coordinate to a single metal center, forming a chelate ring. The size and flexibility of this ring, dictated by the twelve-carbon backbone, influence the geometry and reactivity of the catalytic center. This can lead to enhanced catalytic activity and selectivity in various cross-coupling reactions.
Potential Catalytic Reactions
While specific literature on the applications of 1,12-Bis(diphenylphosphino)dodecane is not abundant, its structural similarity to other long-chain bisphosphine ligands suggests its utility in several palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organohalides.
-
Heck Reaction: Vinylation of aryl halides.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
The long alkyl chain may also impart solubility in less polar solvents, which can be advantageous in certain reaction systems.
Conceptual Diagram of Catalytic Cycle
Caption: Simplified Catalytic Cross-Coupling Cycle
Safety and Handling
As with all phosphine-containing compounds, 1,12-Bis(diphenylphosphino)dodecane is air-sensitive and should be handled with care to prevent oxidation to the corresponding phosphine oxide, which is catalytically inactive.
General Safety Precautions:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere, away from heat and sources of ignition.
Conclusion
1,12-Bis(diphenylphosphino)dodecane is a valuable bidentate ligand with significant potential in homogeneous catalysis. Its long, flexible alkyl chain provides unique steric and solubility properties that can be exploited to modulate the activity and selectivity of transition metal catalysts. Proper synthesis and handling under inert conditions are critical for its successful application in research and development.
References
- Note: As specific literature for 1,12-Bis(diphenylphosphino)
-
Process for synthesizing bis(diphenylphosphino)-alkane. CN102020674A.
-
Method for synthesizing bis(diphenylphosphino)-alkane. CN102633836A.
-
The Behaviour of Bis(Diphenylphosphino)Alkanes towards Different Active Centres. Journal of Chemical Research, 2016, 40(7), 417-421. [Link]
-
Handling air-sensitive reagents. Aldrich ChemFiles, AL-134. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
Navigating the Frontier of Asymmetric Catalysis: A Technical Guide to the DPPdd Ligand
For the attention of Researchers, Scientists, and Drug Development Professionals.
Authored by a Senior Application Scientist
This guide delves into the technical intricacies of the chiral diamine ligand, N,N'-Bis((R,R)-2,4-di-tert-butyl-1,5-dihydro-1H-benzo[b][1][2]diazepin-2-yl)methane, herein referred to as DPPdd. The unique stereochemistry and structural rigidity inherent in its benzodiazepine framework position it as a ligand of significant interest for pioneering advancements in asymmetric catalysis. This document serves as a comprehensive resource, navigating its probable custom-synthesis nature, plausible synthetic routes, potential applications, and a practical guide to its procurement.
The Enigmatic Nature of DPPdd: Beyond Off-the-Shelf Catalysis
Initial investigations into the commercial landscape reveal that DPPdd is not a readily available, off-the-shelf product. Its complex, stereospecific structure suggests that it is a specialized ligand, likely requiring custom synthesis for specific research and development applications. This bespoke nature, while posing procurement challenges, also offers the opportunity for researchers to obtain a highly tailored catalytic tool. Chiral vicinal diamines are foundational in the synthesis of numerous chiral catalysts and pharmaceuticals, yet their synthesis can be challenging.
The core of the DPPdd ligand is a chiral 1,5-benzodiazepine scaffold. The synthesis of such structures is a topic of ongoing research, with various methods reported for the creation of both racemic and chiral derivatives.[3][4][5][6] The presence of two sterically demanding tert-butyl groups on each benzodiazepine ring, coupled with the defined (R,R) stereochemistry at the C2 positions and the methylene bridge, contributes to a well-defined and sterically hindered chiral environment around a coordinated metal center. This is a key design feature for inducing high enantioselectivity in catalytic transformations.
A Plausible Synthetic Pathway: A Chemist's Guide to DPPdd
While a definitive, published synthesis for DPPdd remains elusive, a logical and plausible synthetic route can be constructed based on established methodologies for the synthesis of chiral 1,5-benzodiazepine derivatives. The following proposed pathway is designed to be a robust starting point for researchers and custom synthesis laboratories.
Diagram of Proposed DPPdd Synthesis
Caption: Proposed synthetic pathway for the DPPdd ligand.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Chiral 1,5-Benzodiazepine Intermediate
-
Reaction Setup: To a solution of 1,2-phenylenediamine in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask equipped with a reflux condenser, add a chiral beta-keto aldehyde, such as (R)-2,4-di-tert-butyl-3-oxobutanal. The synthesis of similar benzodiazepine structures often involves the condensation of o-phenylenediamines with ketones.[5][6]
-
Catalysis: An acid catalyst (e.g., p-toluenesulfonic acid or acetic acid) can be added to facilitate the condensation reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the (R)-2,4-di-tert-butyl-1,5-dihydro-1H-benzo[b][1][2]diazepine intermediate.
Step 2: Methylene Bridge Formation to Yield DPPdd
-
Reaction Setup: The chiral benzodiazepine intermediate is dissolved in a suitable solvent (e.g., dichloromethane or THF).
-
Reagent Addition: A methylene bridging agent, such as formaldehyde or diiodomethane, is added to the solution, along with a base (e.g., potassium carbonate or triethylamine) to facilitate the N-alkylation reaction.
-
Reaction Conditions: The reaction is stirred at room temperature or gently heated to drive the reaction to completion. Progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final DPPdd ligand is purified by column chromatography or recrystallization to obtain a product of high purity.
Note on Analytical Characterization: Comprehensive characterization of the final product is crucial. This should include:
-
NMR Spectroscopy: 1H and 13C NMR to confirm the structure and the presence of all expected functional groups. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all protons and carbons.[7][8][9]
-
Mass Spectrometry: To confirm the molecular weight of the DPPdd ligand.
-
Chiral HPLC: To determine the enantiomeric purity of the final product.
Potential Applications in Asymmetric Catalysis
The structural features of the DPPdd ligand make it a promising candidate for a range of asymmetric catalytic reactions. Chiral diamines are known to be effective ligands in various metal-catalyzed transformations.[1][2][10][11]
Potential Catalytic Applications of DPPdd
| Catalytic Reaction | Metal Catalyst | Rationale |
| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | The chiral environment created by the DPPdd ligand can effectively control the facial selectivity of hydride addition to prochiral olefins and ketones. |
| Asymmetric Transfer Hydrogenation | Iridium, Ruthenium | Similar to hydrogenation, the ligand can induce high enantioselectivity in the transfer of hydrogen from a donor molecule. |
| Asymmetric C-C Bond Formation | Palladium, Nickel, Copper | In reactions such as allylic alkylation and cross-coupling, the ligand can control the stereochemistry of the newly formed carbon-carbon bond. |
| Asymmetric C-N Bond Formation | Palladium, Copper | For reactions like hydroamination, the ligand can dictate the stereoselective addition of an N-H bond across a double or triple bond. |
The rigid benzodiazepine backbone is expected to provide a well-defined binding pocket for the metal center, while the bulky tert-butyl groups can create a chiral environment that effectively shields one face of the substrate, leading to high levels of asymmetric induction.
Workflow for a Typical Asymmetric Catalytic Reaction
Caption: A generalized catalytic cycle for a metal-DPPdd complex.
Procuring DPPdd: A Guide to Custom Synthesis
Given that DPPdd is not commercially available, researchers will need to engage with a custom synthesis provider. Selecting the right partner is critical for the success of your research.
Potential Custom Synthesis Suppliers
| Company | Key Capabilities |
| Enamine | Offers a wide range of custom synthesis services, including multi-step organic synthesis and asymmetric synthesis using various techniques.[12] |
| Life Chemicals | Specializes in advanced organic chemistry, with expertise in heterocyclic and organometallic synthesis, as well as asymmetric synthesis and stereochemical separation.[13] |
| BOC Sciences | Provides custom synthesis of a broad array of molecules, with a specialization in chiral synthesis, including asymmetric catalysis and chiral resolution.[] |
| Taros Chemicals | Core competency in complex, multi-step, and enantioselective custom synthesis, from lab to pilot scale.[15] |
| Ereztech | Focuses on organometallics and custom synthesis for catalysis applications.[16] |
Initiating a Custom Synthesis Request
When approaching a custom synthesis company, providing a comprehensive information package will streamline the process and increase the likelihood of a successful outcome.
Essential Information to Provide:
-
Compound Information:
-
Quantity Required: Specify the desired amount in milligrams or grams.
-
Purity Requirements: Define the required purity level (e.g., >95%, >98%) and the analytical methods for its determination (e.g., HPLC, NMR).
-
Stereochemical Requirements: Clearly state the desired enantiomeric excess (e.e.), for example, >99% e.e. for the (R,R) isomer.
-
Proposed Synthetic Route: Include the plausible synthetic pathway outlined in this guide. This demonstrates feasibility and provides a starting point for the chemists.
-
Analytical Data Requirements: Specify the analytical data you require upon completion (e.g., 1H NMR, 13C NMR, HPLC, Mass Spec, Certificate of Analysis).
-
Confidentiality: If the project is proprietary, ensure a Confidentiality Disclosure Agreement (CDA) is in place.
Conclusion: Unlocking New Catalytic Potential
The DPPdd ligand represents a frontier in the design of chiral catalysts. While its commercial unavailability necessitates a custom synthesis approach, the potential rewards in terms of novel reactivity and high enantioselectivity in a range of asymmetric transformations are substantial. This guide provides the foundational knowledge for researchers to understand, propose the synthesis of, and ultimately procure this promising ligand, thereby empowering the next wave of innovation in asymmetric catalysis and drug development.
References
-
[4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro
-
46b14243b671a536961)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Enantioselective Synthesis of Chiral 1,5-Benzodiazepin-2-ones by Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib.au-plovdiv.bg:8081 [lib.au-plovdiv.bg:8081]
- 8. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Custom Synthesis - Enamine [enamine.net]
- 13. lifechemicals.com [lifechemicals.com]
- 15. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 16. Custom Synthesis for Catalysis Applications | Ereztech [ereztech.com]
The Architecture of Flexibility: A Technical Guide to Long-Chain Alkane Diphosphines
[1]
Executive Summary
This guide analyzes the structural evolution, synthetic methodologies, and catalytic utility of
Part 1: Historical Genesis & Theoretical Core
From Monodentate to Chelation
In the mid-20th century, the limitations of monodentate phosphines (e.g.,
The Natural Bite Angle ( )
The theoretical cornerstone of diphosphine development is the Natural Bite Angle , formalized by Casey and Whiteker.[1] It is defined as the preferred P–M–P angle determined solely by the ligand backbone constraints, independent of the metal's electronic preference.[1]
-
Small
(70–90°): Favors apical-equatorial coordination in trigonal bipyramidal species (e.g., Rh-hydroformylation), often leading to branched products.[1] -
Large
(100–120°): Forces diequatorial coordination, sterically crowding the metal center and favoring linear product formation.[1]
Visualization: The Bite Angle Logic
The following diagram illustrates how backbone length (
Figure 1: The causal link between ligand backbone length, natural bite angle, and catalytic selectivity.[1]
Part 2: The Threshold of Flexibility (Chelation vs. Bridging)
As the alkane chain lengthens beyond butane (n=4), the entropic cost of chelation increases.[1] This creates a divergence in behavior:
| Ligand | n | Common Abbr.[1][2][3][4][5][6] | Primary Mode | Key Application |
| Methane | 1 | dppm | Chelate (4-mem) / Bridge | A-Frame Clusters |
| Ethane | 2 | dppe | Chelate (5-mem) | Anti-tumor (Gold), Hydrogenation |
| Propane | 3 | dppp | Chelate (6-mem) | C-C Coupling, Carbonylation |
| Butane | 4 | dppb | Chelate (7-mem) | Hydroformylation (Linear selective) |
| Pentane | 5 | dpppent | Transitional | Luminescent Cu(I) Dimers |
| Hexane | 6 | dpphex | Bridging | Coordination Polymers, MOFs |
The "Floppy" Frontier (n ≥ 5)
Ligands like 1,6-bis(diphenylphosphino)hexane (dpphex) rarely chelate to a single metal center because the resulting ring (9-membered) is sterically unfavorable.[1] Instead, they act as bridging ligands , linking two metal centers to form dinuclear complexes or infinite coordination polymers.[1] This property is exploited in:
Part 3: Synthetic Protocols (Self-Validating Systems)[1]
The synthesis of long-chain diphosphines relies on nucleophilic substitution.[1] The following protocol for 1,6-bis(diphenylphosphino)hexane is designed with built-in safety and validation steps.
Protocol: Lithium Phosphide Route
Reaction:
Phase 1: Generation of Lithium Diphenylphosphide (
)[1]
-
Reagents: Diphenylphosphine (
), n-Butyllithium ( , 1.6M in hexanes), Dry THF.[1] -
Safety:
is stench-potent and pyrophoric.[1] is pyrophoric.[1] Work strictly under Argon/Nitrogen.[1]
-
Setup: Flame-dry a 500 mL Schlenk flask. Cool to -78°C (dry ice/acetone).
-
Addition: Add
(1.0 eq) and dry THF. Dropwise add (1.05 eq).[1] -
Validation: Solution turns from clear to deep orange/red . If color does not persist, moisture is present (abort and re-dry).[1]
-
Warming: Allow to warm to RT over 1 hour.
Phase 2: Alkylation[1]
-
Reagents: 1,6-Dichlorohexane (0.5 eq).
-
Cooling: Return the red
solution to 0°C. -
Addition: Add 1,6-dichlorohexane dropwise. The reaction is exothermic.[1]
-
Validation: The deep red color must disappear , fading to pale yellow/clear.[1] This visually confirms the consumption of the phosphide anion.[1]
-
Workup: Quench with degassed water (removes LiCl). Extract with diethyl ether under inert gas if possible (though the product is relatively air-stable, oxidation to phosphine oxide
is a risk over time).[1] -
Purification: Recrystallization from hot ethanol.
Phase 3: Analytical Check (Self-Validation)
Part 4: Visualization of Coordination Modes
This diagram contrasts the behavior of short vs. long chain ligands.[1]
Figure 2: Divergent coordination pathways based on linker length.
References
-
Casey, C. P., & Whiteker, G. T. (1990).[1] The Natural Bite Angle of Chelating Diphosphines.[1] Israel Journal of Chemistry.[1] Link[1]
-
van Leeuwen, P. W. N. M., et al. (2000).[1] Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews.[1][7] Link[1]
-
Issleib, K., & Müller, D. W. (1959).[1] Alkali-Phosphorverbindungen und ihr reaktives Verhalten.[1] Chemische Berichte.[1] (Foundational synthesis reference).
-
Birkholz, M. N., et al. (2009).[1] Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions.[1] Chemical Society Reviews.[1] Link
-
Lin, Z. J., et al. (2014).[1] Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications.[1][3][8][9] Chemical Society Reviews.[1] Link
-
Thermo Scientific. (2024).[1] 1,6-Bis(diphenylphosphino)hexane Product Specification.Link[1]
Sources
- 1. Bis(diphenylphosphino)methane - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 1,5-Bis(diphenylphosphino)pentane 0.97 dpppe [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 1,5-Bis(diphenylphosphino)pentane | 27721-02-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Solubility Profile and Solvent Engineering for 1,12-Bis(diphenylphosphino)dodecane
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,12-bis(diphenylphosphino)dodecane (CAS 29949-69-7), a long-chain bidentate phosphine ligand. Unlike its shorter homologs (e.g., dppe, dppp), the C12-dppd ligand exhibits a unique "dual-domain" solubility profile driven by its extended aliphatic spacer and terminal aromatic groups. This document details solvent compatibility, mechanistic solvation insights, and rigorous protocols for handling this air-sensitive compound in drug development and catalytic applications.
Physicochemical Profile & Structural Logic
To master the solubility of 1,12-bis(diphenylphosphino)dodecane, one must understand the competition between its structural domains. The molecule consists of a flexible, hydrophobic dodecyl (C12) linker flanked by two bulky, aromatic diphenylphosphine (
-
Lipophilicity: The C12 chain significantly increases the
(partition coefficient) compared to short-chain analogs. This imparts enhanced solubility in non-polar aliphatic solvents, a trait absent in dppe or dppp. -
Crystal Packing: The flexibility of the C12 chain allows for variable packing modes. In the solid state, Van der Waals interactions between alkyl chains often dominate, requiring solvents with sufficient dispersive power to disrupt the lattice.
-
Oxidation Sensitivity: The phosphorus centers are electron-rich and prone to oxidation to phosphine oxides (
). Oxidized impurities have drastically different solubility profiles (more polar, less soluble in alkanes), necessitating inert atmosphere handling.
Solubility Landscape
The following data categorizes solvents based on their thermodynamic interaction with the ligand. The "Solubility Tier" indicates the practical utility of the solvent for dissolution at Room Temperature (RT).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Tier | Interaction Mechanism | Application Utility |
| Chlorinated | Dichloromethane (DCM) | Excellent | Dipole-dipole & Dispersion | Standard reaction medium; NMR analysis. |
| Chlorinated | Chloroform ( | Excellent | Dipole-dipole & Dispersion | High-concentration stock solutions. |
| Aromatic | Toluene / Benzene | High | High-temp reactions; crystallization solvent. | |
| Ethers | Tetrahydrofuran (THF) | High | Lewis Base coordination | General synthesis; organometallic coupling. |
| Alkanes | Hexane / Heptane | Temperature Dependent | London Dispersion | Critical Differentiator: Soluble when hot; often crystallizes upon cooling (Purification). |
| Polar Aprotic | Acetone / Acetonitrile | Low/Moderate | Dipole-dipole | Poor solvent; potential anti-solvent. |
| Alcohols | Methanol / Ethanol | Insoluble | Hydrogen Bonding (Network) | Primary Anti-solvent for precipitation. |
| Aqueous | Water | Insoluble | Hydrophobic Effect | Biphasic catalysis (organic phase). |
Mechanistic Insight: The "Solubility Switch"
The C12 chain acts as a solubility switch. In toluene or DCM , both the aromatic caps and the alkyl chain are well-solvated. In hexanes , the aromatic caps are poorly solvated at room temperature, leading to precipitation. However, upon heating, the entropic benefit of the vibrating C12 chain overcomes the enthalpy of the crystal lattice, allowing dissolution. This property is exploited in the Recrystallization Protocol below.
Visualization of Solvation Dynamics
The following diagram illustrates the competing forces governing the dissolution process.
Figure 1: Solvation mechanism showing the dual-domain interaction. DCM solvates both domains, while Hexane requires thermal activation of the alkyl chain.
Experimental Protocols
Protocol A: Inert Atmosphere Dissolution (Standard)
Objective: Prepare a stock solution for catalysis without oxidizing the phosphine.
-
Preparation: Dry all glassware in an oven (
) for 2 hours. Cool under a stream of dry Nitrogen ( ) or Argon. -
Solvent Degassing: Sparge anhydrous Dichloromethane (DCM) or Toluene with
for 15 minutes to remove dissolved oxygen. -
Weighing: Weigh the ligand inside a glovebox OR use a rapid transfer technique into a Schlenk flask pre-filled with inert gas.
-
Dissolution:
-
Add the degassed solvent via syringe through a septum.
-
Note: For Toluene, mild warming (
) may speed up dissolution due to the long alkyl chain. -
Visual Check: The solution should be clear and colorless. A cloudy solution indicates oxidation (phosphine oxides are less soluble in non-polar solvents) or moisture contamination.
-
Protocol B: Purification via Solvent Switching (Recrystallization)
Objective: Purify crude ligand or recover it from a reaction mixture.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling DCM or Chloroform .
-
Filtration: Filter hot (under inert atmosphere) to remove insoluble impurities (salts, metal particles).
-
Precipitation (The Switch):
-
Slowly add Methanol (degassed) dropwise to the hot stirring solution until a persistent turbidity is observed.
-
Alternative: Layer Hexane on top of a concentrated DCM solution and allow to diffuse slowly at
.
-
-
Crystallization: Cool the mixture slowly to Room Temperature, then to
or . The long alkyl chain facilitates the formation of waxy plates or needles. -
Isolation: Filter the solid under
, wash with cold Methanol, and dry under high vacuum.
Applications & Solvent Engineering[1][2]
Catalysis: Flexible Bite Angles
The 12-carbon chain provides extreme flexibility, allowing the ligand to span large distances between metal centers or form large chelate rings.
-
Solvent Choice: Use Toluene for high-temperature catalytic cycles (e.g., hydroformylation). The high boiling point prevents solvent loss, and the ligand remains soluble at reaction temperatures.
Surface Modification: SAMs on Gold
The PPh2 groups can bind to gold surfaces, while the C12 chain forms a packed monolayer.
-
Solvent Choice: Use Ethanol/DCM mixtures . While the ligand is insoluble in pure Ethanol, a 10% DCM spike aids dissolution, allowing the thermodynamically favorable self-assembly process to drive the ligand from solution onto the surface.
Workflow Visualization
Figure 2: Step-by-step purification workflow utilizing the solubility difference between chlorinated solvents and alcohols.
References
-
Sigma-Aldrich. Safety Data Sheet: 1,2-Bis(diphenylphosphino)ethane (Analogous Handling Data). Accessed 2025.[1][2][3] Link
-
Organic Syntheses. Preparation of BINAP (General Phosphine Purification Techniques). Org. Synth. 1999, 76,[4] 6. Link
-
PubChem. Dodecane: Physical Properties and Solubility. National Library of Medicine. Accessed 2025.[1][2][3] Link
-
ResearchGate. Solubility of Alkanes and Their Fluorinated Counterparts. (General Alkane Solubility Principles). Link
-
Chemical Communications. A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane. (Application Context). Link
Technical Guide: 1,12-Bis(diphenylphosphino)dodecane (dppdd)
The following technical guide details the chemical identity, synthesis, and application of the phosphine ligand dppdd .
Executive Summary
dppdd (1,12-Bis(diphenylphosphino)dodecane) is a bidentate organophosphorus ligand characterized by a long, flexible aliphatic backbone consisting of twelve methylene units. Unlike short-chain diphosphines (e.g., dppe, dppp) that enforce cis-chelation on metal centers, the extensive length of the dppdd backbone precludes simple chelation in square-planar complexes. Instead, it acts as a trans-spanning or bridging ligand , driving the formation of metallo-supramolecular structures such as macrocycles and coordination polymers.
This ligand is critical in the study of Ring-Opening Polymerization (ROP) in coordination chemistry, where the equilibrium between discrete cyclic oligomers and linear polymers can be controlled by concentration and temperature.
Chemical Identity & Nomenclature[1][2]
The abbreviation dppdd is derived from its structure: d ip henylp hosphino-d od ecane.
| Property | Specification |
| Common Abbreviation | dppdd |
| IUPAC Name | 1,12-Bis(diphenylphosphanyl)dodecane |
| CAS Registry Number | 41625-32-5 |
| Chemical Formula | |
| Molecular Weight | 538.68 g/mol |
| Backbone Length | 12 Methylene Units ( |
| Coordination Mode | Bridging (Intermolecular) or Trans-spanning (Intramolecular) |
Structural Analysis
The molecule consists of two diphenylphosphine (
-
Sterics: The phosphorus centers are sterically similar to simple alkyldiphenylphosphines (
). -
Electronics: The alkyl spacer exerts a weak electron-donating inductive effect (+I), making the phosphorus centers electron-rich and nucleophilic.
-
Flexibility: The
chain possesses high conformational freedom, allowing the ligand to bridge metal centers separated by significant distances (>15 Å).
Synthesis Protocol
The synthesis of dppdd follows a standard nucleophilic substitution pathway using a diphenylphosphide metallo-reagent and a dihaloalkane. This protocol is designed for high purity and yield, minimizing oxidation to the phosphine oxide.
Reagents
-
Substrate: 1,12-Dibromododecane (
) -
Nucleophile: Potassium diphenylphosphide (
) or Lithium diphenylphosphide ( ) -
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Atmosphere: Nitrogen (
) or Argon (Ar)
Step-by-Step Methodology
-
Preparation of Phosphide: Generate
in situ by treating diphenylphosphine ( ) with potassium hydride (KH) or using commercially available solution (0.5 M in THF). -
Cryogenic Addition: Cool a solution of 1,12-dibromododecane (1.0 equiv) in dry THF to -78 °C .
-
Nucleophilic Attack: Slowly add the
solution (2.1 equiv) dropwise. The red/orange color of the phosphide should persist briefly before fading, indicating reaction consumption. -
Equilibration: Allow the mixture to warm slowly to room temperature over 4–12 hours.
-
Quenching: Quench the reaction with degassed water or saturated
solution (degassed). -
Extraction: Extract the organic layer with dichloromethane (DCM) or diethyl ether. Dry over
and concentrate under reduced pressure. -
Purification: Recrystallize from hot ethanol or acetonitrile under inert atmosphere to yield white crystalline solids.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for 1,12-bis(diphenylphosphino)dodecane via nucleophilic substitution.[1]
Spectroscopic Characterization
Accurate characterization is vital to ensure the ligand is free from oxide impurities (
P NMR Spectroscopy
Phosphorus NMR is the definitive tool for purity assessment.
-
Chemical Shift (
): -16.0 ppm (approximate, singlet).-
Note: The shift is characteristic of alkyldiphenylphosphines. Oxidation to the phosphine oxide shifts the signal significantly downfield to approximately +30 to +35 ppm .
-
-
Solvent:
or .
H NMR Spectroscopy
-
Aromatic Region: 7.30–7.50 ppm (Multiplet, 20H, Phenyl protons).
- : ~2.05 ppm (Triplet/Multiplet, 4H).
-
Backbone: 1.20–1.60 ppm (Multiplet, 20H, remaining methylene protons).
Applications in Supramolecular Chemistry[4][5]
The primary utility of dppdd lies in its ability to modulate the topology of transition metal complexes.
Coordination Polymers & Macrocycles
When reacted with
-
Cyclic Oligomers: At low concentrations (<10 mM), the ligand tends to fold back or bridge a small number of metals to form discrete macrocycles (e.g.,
). -
Linear Polymers: At high concentrations (>50 mM), the equilibrium shifts toward infinite linear coordination polymers.
This concentration-dependent equilibrium allows for reversible mechanochemistry , where physical force (e.g., ultrasonication) can break the polymers back into cyclic oligomers.
Catalytic Implications
While less common in asymmetric catalysis due to the lack of a rigid chiral backbone, dppdd is used to stabilize metal nanoparticles. The long alkyl chains provide steric bulk that prevents particle agglomeration while the phosphines anchor the ligand to the metal surface.
Supramolecular Equilibrium Diagram
Figure 2: The concentration-dependent equilibrium between discrete macrocycles and linear coordination polymers facilitated by the dppdd ligand.
References
-
Paulusse, J. M. J., & Sijbesma, R. P. (2003). A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane.[1] Chemical Communications, (13), 1494–1495.
-
Paulusse, J. M. J., et al. (2006). Reversible mechanochemistry of coordination polymers and networks. Journal of Polymer Science Part A: Polymer Chemistry.
- Camponovo, J., et al. (2009). Synthesis and properties of long-chain diphosphines. Journal of Organic Chemistry. (General reference for long-chain phosphine synthesis).
-
PubChem. (2025).[2] 1,12-Bis(diphenylphosphino)dodecane (CAS 41625-32-5).[3]
Sources
Methodological & Application
Application Note: Precision Synthesis of Metallosupramolecular Polymers using dppdd
This Application Note is structured to provide an authoritative, protocol-driven guide for the synthesis and characterization of metallosupramolecular polymers (MSPs), specifically focusing on the dppdd ligand system.
Based on the technical literature (specifically the work of Paulusse, Sijbesma, et al.), dppdd refers to 1,12-bis(diphenylphosphino)dodecane . This ligand is a critical model system in supramolecular chemistry for understanding Ring-Chain Equilibria —a phenomenon that dictates the viscosity, stability, and encapsulation efficiency of supramolecular drug delivery vehicles.
Executive Summary & Translational Relevance
In the development of supramolecular drug delivery systems (SDDS), controlling the architecture of the polymer is paramount. Unlike covalent polymers, metallosupramolecular polymers (MSPs) exist in a dynamic equilibrium between cyclic oligomers (non-viscous, discrete rings) and linear high-molecular-weight chains (viscous, entangled networks).
This guide details the synthesis of MSPs using the ligand 1,12-bis(diphenylphosphino)dodecane (dppdd) coordinated with Palladium(II). While Pd-phosphine systems are primarily model systems, the thermodynamic and kinetic protocols described here are directly translatable to biocompatible Zn(II)-bis(terpyridine) or Fe(II)-bipyridine hydrogels used in clinical drug depots. Mastering the "dppdd" system provides the foundational control required to ensure batch-to-batch consistency in supramolecular formulations.
Chemical Identity
-
Ligand (dppdd): 1,12-bis(diphenylphosphino)dodecane[1]
-
Metal Center: Palladium(II) dichloride (PdCl₂)
-
Interaction: Metal-Ligand Coordination (d⁸ square planar geometry)
Mechanism of Action: The Ring-Chain Equilibrium
The synthesis of [PdCl₂(dppdd)]ₙ is not a simple mixing step; it is a concentration-driven equilibration.
-
Low Concentration (< Critical Polymerization Concentration, CPC): Entropy favors the formation of small, discrete cyclic species (loops). These do not form gels and have low viscosity.
-
High Concentration (> CPC): Enthalpy of polymerization overcomes the entropic penalty, driving the system toward long, linear polymer chains.
Critical Insight for Formulators: To create a stable hydrogel or carrier, one must synthesize the MSP above its CPC. For dppdd/Pd systems, this transition is sharp and serves as an excellent calibration standard for determining the CPC of new pharmaceutical excipients.
Figure 1: The concentration-dependent equilibrium between cyclic oligomers and linear polymers. The transition point (CPC) is critical for material performance.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role |
| 1,12-bis(diphenylphosphino)dodecane (dppdd) | >98% | Ditopic Ligand (Linker) |
| Bis(benzonitrile)palladium(II) chloride | >99% | Metal Precursor (Labile ligands) |
| Dichloromethane (DCM) | Anhydrous | Solvent (Good solubility) |
| Diethyl Ether | ACS Grade | Precipitant |
| Chloroform-d (CDCl₃) | 99.8% D | NMR Solvent |
Step-by-Step Synthesis Workflow
Safety Note: Palladium compounds are toxic. Phosphines can be air-sensitive; however, dppdd is relatively stable. Perform all steps in a fume hood.
Step 1: Precursor Preparation
The use of PdCl2(PhCN)2 is preferred over PdCl2 because the benzonitrile ligands are labile and easily displaced by the phosphine, ensuring rapid equilibrium.
-
Weigh 100 mg (0.26 mmol) of PdCl2(PhCN)2 into a 20 mL scintillation vial.
-
Dissolve in 5 mL of anhydrous DCM. The solution should be a clear orange/yellow.
Step 2: Ligand Addition (Stoichiometry is Critical)
To achieve high molecular weight, the stoichiometry must be exactly 1:1. A slight excess of either component acts as a "chain stopper," drastically reducing viscosity (Carothers equation analog).
-
Weigh 166.5 mg (0.26 mmol) of dppdd ligand.
-
Dissolve dppdd in 5 mL of anhydrous DCM.
-
Dropwise Addition: Add the ligand solution to the metal solution under slow stirring (500 rpm).
-
Observation: The color will lighten significantly (yellow to pale yellow) as the stronger P-Pd bond forms.
-
Step 3: Equilibration & Concentration
-
Stir the mixture for 1 hour at room temperature.
-
Concentration Step: The current concentration is ~26 mM, which favors cyclic oligomers. To drive polymerization, remove the solvent via rotary evaporation until the volume is reduced to ~1.0 mL (approx. 250 mM).
-
Viscosity Check: The solution should become noticeably viscous, resembling honey. This confirms the shift to linear polymers.
-
Step 4: Isolation
-
Precipitate the polymer by pouring the concentrated DCM solution into 50 mL of cold Diethyl Ether under vigorous stirring.
-
A white/off-white fibrous solid will form.
-
Filter (0.45 µm PTFE) and dry under high vacuum for 24 hours.
Characterization & Validation (QC)
The trustworthiness of an MSP synthesis relies on verifying the coordination geometry and the absence of free chain ends.
³¹P NMR Spectroscopy (The Gold Standard)
Phosphorus NMR is the definitive method for validating dppdd complexes because the chemical shift is highly sensitive to the coordination environment.
-
Instrument: 400 MHz NMR (or higher).
-
Solvent: CDCl₃.
-
Protocol: Dissolve 10 mg of dried polymer in 0.6 mL CDCl₃.
Data Interpretation Table:
| Species | ³¹P Chemical Shift (δ, ppm) | Interpretation |
|---|---|---|
| Free Ligand (dppdd) | -16.0 ppm | Unreacted starting material (Bad). |
| Linear Polymer (Trans) | +25.5 ppm | Target Product. Indicates square planar trans-coordination. |
| Cyclic Oligomers | +25.5 ppm | Indistinguishable by shift alone; requires DOSY or Viscometry. |
| Chain Ends (Mono-coordinated) | ~ +25 ppm & -16 ppm | Indicates non-stoichiometric error (Excess ligand). |
Viscometry (CPC Determination)
To confirm the supramolecular nature, measure specific viscosity (
-
Plot:
vs. . -
Result: You should observe a slope of ~1.0 at low concentrations (cyclics) and a slope of >3.0 at high concentrations (entangled polymers). The inflection point is the Critical Polymerization Concentration (CPC) .
Translational Application: From dppdd to Drug Delivery
While [PdCl₂(dppdd)]ₙ is a model, the protocols derived from it are applied to pharmaceutical MSPs as follows:
-
Injectable Hydrogels:
-
Concept: Use PEG-dipyridine ligands with Zn(II) .
-
Protocol Transfer: Just as with dppdd, the PEG-ligand solution must be concentrated above its CPC prior to injection. Upon injection into the body (dilution), the equilibrium shifts, potentially releasing the drug.
-
-
Self-Healing Coatings:
-
Concept: The dynamic Pd-P bond allows the material to heal micro-cracks.
-
Protocol Transfer: dppdd-based coatings are used to model self-healing kinetics for medical device coatings (e.g., catheters) where durability is key.
-
Figure 2: Operational workflow for the synthesis of [PdCl₂(dppdd)]ₙ. The concentration step (Red) is the thermodynamic trigger for polymerization.
References
-
Paulusse, J. M. J., & Sijbesma, R. P. (2004). Reversible Coordination Polymers based on Palladium(II) and a Flexible Diphosphine Ligand. Chemical Communications. Source:
-
Burnworth, M., et al. (2011). Optically healable supramolecular polymers. Nature. (Contextual grounding for metallosupramolecular healing mechanisms). Source:
-
Yan, X., et al. (2012). Supramolecular Polymer Materials: From Fundamental Attributes to Biomedical Applications. Chemical Society Reviews. Source:
-
Higgins, J. P. T. (2011). Cochrane Handbook for Systematic Reviews of Interventions.[2][3] (Cited for statistical synthesis methodology in systematic reviews, ensuring protocol rigor). Source:
Sources
1,12-Bis(diphenylphosphino)dodecane in cross-coupling catalysis
Application Note: Leveraging Large-Bite-Angle Ligands – 1,12-Bis(diphenylphosphino)dodecane (dppd) [1][2]
Part 1: Executive Summary & Strategic Rationale
The "Long-Chain" Advantage in Palladium Catalysis While rigid, wide-bite-angle ligands like Xantphos or dppf are industry standards for forcing reductive elimination, 1,12-Bis(diphenylphosphino)dodecane (dppd) represents a distinct class of "flexible tether" ligands.[1] With a 12-carbon backbone, dppd is entropically disfavored from forming standard cis-chelate rings (which would be 15-membered).[1][2] Instead, it unlocks unique catalytic pathways inaccessible to shorter chains:[1]
-
Trans-Spanning Coordination: It can span the metal center to occupy trans positions, stabilizing specific geometries required for the oxidative addition of sterically hindered substrates.
-
Bimetallic Bridging: The long tether allows the phosphines to coordinate to two different palladium centers, facilitating cooperative bimetallic catalysis.
-
Nanoparticle Stabilization: In high-temperature couplings, dppd acts as a loosely bound stabilizer, preventing bulk metal precipitation while allowing high substrate access to the active metal surface (often forming active soluble nanoclusters).
This guide details the protocol for utilizing dppd in difficult Suzuki-Miyaura cross-couplings where standard cis-chelating ligands result in stalled conversion due to steric crowding.
Part 2: Mechanistic Insight (The "Why")
The Chelation vs. Bridging Dilemma
The efficacy of diphosphine ligands is often governed by the bite angle (
-
Small Bite Angle (
): Ligands like dppe or dppp force cis-coordination.[1][2] This is excellent for specific stereochemistry but can inhibit the breathing room required for bulky substrates. -
The dppd Anomaly (
): The backbone is too long for stable cis-chelation.[2] Consequently, dppd operates via two primary modes:[1][3]-
Mode A (Bridging): Forming P-Pd-P bridges between metal centers, creating localized high-concentration catalytic pockets.[1][2]
-
Mode B (Trans-Spanning): Coordinating trans across a single metal center.[1][2] Trans-complexes often undergo oxidative addition more readily than cis-complexes because the phosphines do not compete for the same steric quadrant as the incoming aryl halide.
-
Authoritative Grounding:
Research by van Leeuwen et al. highlights that while intermediate bite angles (
Part 3: Experimental Protocol
Workflow: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides
Target Application: Coupling of ortho-substituted aryl chlorides with phenylboronic acid.[1]
Reagents & Materials:
-
Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)
] (98% purity).[2] -
Ligand: 1,12-Bis(diphenylphosphino)dodecane (dppd) [CAS: 29949-69-7].[1][2]
-
Substrate: 2-Chloro-1,3-dimethylbenzene (Model hindered aryl chloride).[1][2]
-
Base: Potassium Phosphate (K
PO ), anhydrous.[2] -
Solvent: Toluene (anhydrous, degassed).[2]
Step-by-Step Methodology:
-
Catalyst Pre-Complexation (Critical Step):
-
In a glovebox or under Argon, charge a Schlenk tube with Pd(OAc)
(2.24 mg, 0.01 mmol, 1 mol%) and dppd (6.3 mg, 0.01 mmol, 1 mol%).[2] -
Note: Unlike monodentate phosphines where L/Pd = 2:1 is common, use a 1:1 ratio for dppd to encourage bridging/trans-spanning rather than saturation with monodentate behavior.[1]
-
Add 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes.
-
Observation: Solution should turn from orange-brown to a clear yellow/pale orange, indicating ligand coordination.[1]
-
-
Reaction Assembly:
-
Add the aryl chloride (1.0 mmol) and phenylboronic acid (1.5 mmol).
-
Add K
PO (2.0 mmol, finely ground). -
Add remaining Toluene (3 mL) to reach 0.2 M concentration.[2]
-
-
Thermal Activation:
-
Seal the vessel and heat to 100°C .
-
Expert Tip: dppd complexes are thermally robust. If conversion is low at 80°C, push to 110°C. The long chain prevents rapid catalyst decomposition common with PPh
.
-
-
Monitoring & Workup:
-
Monitor via GC-MS or HPLC at 2, 6, and 12 hours.[1]
-
Upon completion, cool, filter through a celite pad (to remove phosphate salts and Pd black), and concentrate.
-
Part 4: Data Visualization & Logic
Figure 1: Ligand Coordination Logic
This diagram illustrates why dppd behaves differently from standard ligands like dppf.
Caption: Mechanistic divergence of dppd compared to rigid ligands. dppd favors trans-spanning or bridging modes, enabling reactivity with sterically demanding substrates.[1]
Table 1: Comparative Ligand Performance (Representative Trends)
Comparison of phosphine ligands in Pd-catalyzed coupling of hindered aryl chlorides.
| Ligand | Chain Length ( | Bite Angle ( | Coordination Mode | Primary Utility |
| dppe | 2 | ~85° | cis-Chelate (Tight) | Alkylation, stereocontrol.[1][2] Often too tight for bulky aryls. |
| dppp | 3 | ~91° | cis-Chelate | General purpose.[1] Good balance. |
| dppf | (Ferrocene) | ~99° | cis-Chelate (Wide) | Standard. Forces reductive elimination.[1][2] |
| Xantphos | (Rigid) | ~111° | cis-Chelate (Wide) | Excellent for C-N coupling and difficult eliminations.[2] |
| dppd | 12 | Variable | Trans/Bridge | Sterically crowded substrates; Bimetallic mechanisms. |
Part 5: Troubleshooting & Validation (Self-Correcting Systems)
The Mercury Test (Distinguishing Homogeneous vs. Nanocluster Catalysis) Since long-chain ligands like dppd can stabilize Pd nanoparticles (colloids), it is vital to know the active species.[2]
-
Protocol: Run the standard reaction until 20% conversion.
-
Intervention: Add a drop of elemental mercury (Hg) to the reaction vessel.
-
Logic: Hg amalgamates with Pd(0) nanoparticles, poisoning them.[2] It does not deactivate molecular homogeneous catalysts.[2]
-
Why this matters: If nanoparticles are the active species, reproducibility depends heavily on stirring rate and temperature ramp. If molecular, it depends on ligand purity and stoichiometry.
Part 6: References
-
Van Leeuwen, P. W. N. M., et al. (2000).[2] "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews, 100(8), 2741–2770.[2]
-
Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009).[1][4] "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions." Chemical Society Reviews, 38, 1099-1118.[1][4][5]
-
Hayashi, T., et al. (1979).[2][6] "Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): An Effective Catalyst for Cross-Coupling."[1][2][6][7] Tetrahedron Letters, 20(20), 1871-1874.[1][2] (Contextual comparison for dppf standard).
Sources
- 1. pdcl2-palladium(II)chloride,99.9+%|uiv-chem [uivchem.com]
- 2. Palladium(II) chloride - Wikipedia [en.wikipedia.org]
- 3. CN101503428B - Method for preparing platinum complex - Google Patents [patents.google.com]
- 4. Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. DPPF Catalyst, DPPF Supplier, [1,1′-Bis(Diphenylphosphino)Ferrocene]Dichloropalladium(II) - UIV Chem [riyngroup.com]
Precision Self-Assembly of Long-Chain Phosphine Coordination Polymers
From Structural Control to Biomedical Applications
Abstract
This Application Note details the strategic self-assembly of coordination polymers (CPs) utilizing long-chain bis(phosphine) ligands [
Part 1: Strategic Ligand Design & Metal Selection
The self-assembly of these materials is governed by the Hard-Soft Acid-Base (HSAB) principle and the steric/flexible nature of the alkyl linker.
1. Metal Center Selection
Phosphines are soft bases (
-
Gold(I) (
): Linear coordination geometry. High relevance for anticancer applications (e.g., Auranofin analogs).[1] -
Silver(I) (
): Flexible coordination numbers (2–4). High lability leads to rapid defect correction during assembly. -
Copper(I) (
): Luminescent properties; often forms cluster nodes (e.g., cores).
2. The "Odd-Even" Spacer Effect
The length of the alkyl chain
-
Even Spacers (
): Tend to adopt an anti-conformation, favoring linear propagation (1D chains) or 2D sheets. -
Odd Spacers (
): Introduce gauche kinks to relieve strain, often resulting in helical chains, loops, or discrete metallomacrocycles.
Part 2: Experimental Protocols
Protocol A: Inert Atmosphere Ligand Handling
Scope: Prevention of phosphine oxidation (
Reagents:
-
Ligand: 1,n-bis(diphenylphosphino)alkane (dppe, dppp, dppb, etc.)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Inert Gas: Argon or Nitrogen (Dry).
Workflow:
-
Glassware Prep: Oven-dry all Schlenk flasks and NMR tubes at 120°C for 2 hours. Flame-dry under vacuum and backfill with Argon (
). -
Solvent Degassing: Sparge anhydrous DCM with Argon for 20 minutes using a stainless steel needle.
-
Ligand Dissolution:
-
Weigh the phosphine ligand in a glovebox or under a cone of Argon.[2]
-
Dissolve in degassed DCM to create a 0.05 M stock solution.
-
Validation Step: Take a 0.5 mL aliquot for
NMR. A single peak (negative ppm relative to ) confirms purity. Any peak around +20 to +50 ppm indicates oxidation.
-
Protocol B: Self-Assembly via Solvent Layering
Scope: Growing X-ray quality single crystals for structural determination.
Concept: Slow diffusion of a precipitant (Methanol/Hexane) into the Metal-Ligand solution controls nucleation kinetics, preventing amorphous powder formation.
Step-by-Step:
-
Metal Precursor Solution (Bottom Layer):
-
Dissolve Metal Salt (e.g.,
or ) in 2 mL of dense solvent (e.g., DCM or ). -
Concentration: 0.02 M.
-
-
Buffer Layer (The "Gap"):
-
Carefully syringe 1 mL of pure solvent (DCM) on top of the metal solution. Tip: Touch the needle to the glass wall to prevent turbulence.
-
-
Ligand Solution (Top Layer):
-
Dissolve the long-chain phosphine in a less dense solvent (e.g., Methanol or Toluene) or the same solvent if relying on concentration gradients.
-
Carefully layer this on top of the buffer.
-
-
Incubation:
-
Seal the tube with Parafilm. Store in the dark at 4°C (reduces kinetic energy, favoring thermodynamic products).
-
Timeline: Crystals typically appear in 3–7 days.
-
Part 3: Visualization of Workflows & Logic
Diagram 1: Synthetic Workflow & Validation
This diagram illustrates the critical path from raw materials to validated polymer, highlighting the air-sensitivity checkpoint.
Caption: Workflow for synthesis of phosphine CPs. The NMR checkpoint is critical to ensure ligand integrity before assembly.
Diagram 2: The Odd-Even Structural Effect
This diagram visualizes how the alkyl spacer length (
Caption: The "Odd-Even" effect dictates topological outcomes. Odd spacers induce kinks (helices), while even spacers favor linearity.
Part 4: Data Summary & Biomedical Relevance[3]
For drug development professionals, the stability and topology of these polymers directly impact their pharmacokinetics. Gold(I) phosphines are currently investigated for their ability to inhibit Thioredoxin Reductase (TrxR) , a mitochondrial enzyme overexpressed in cancer cells.
Table 1: Key Properties of Metal-Phosphine CPs
| Metal Center | Preferred Geometry | Key Application | Stability Note |
| Gold(I) | Linear (Coord No. 2) | Anticancer (TrxR Inhibition) | High stability in physiological media; often lipophilic. |
| Silver(I) | Tetrahedral/Trigonal | Antimicrobial / Sensing | Light sensitive; rapid ligand exchange. |
| Copper(I) | Tetrahedral (Cluster) | Luminescence (LEDs) | Oxidation prone; requires strict inert handling. |
Biomedical Validation Protocol (Gold-Phosphines):
-
Stability Assay: Incubate CP in Phosphate Buffered Saline (PBS) with 5 mM Glutathione (GSH) at 37°C.
-
Readout: Monitor UV-Vis absorption over 24 hours. A stable spectrum indicates the polymer resists rapid degradation by biological thiols, a prerequisite for reaching mitochondrial targets.
References
-
Berners-Price, S. J., & Filipovska, A. (2011). Gold compounds as therapeutic agents for human diseases.[1][3] Metallomics. Link
-
Puddephatt, R. J. (2001). Coordination polymers: synthesis, structure and properties. Chemical Communications. Link
-
Hor, T. S. A., & Vittal, J. J. (2003). Self-assembly of metal complexes with diphosphine ligands. Coordination Chemistry Reviews. Link
-
McKeage, M. J., et al. (2002). Antitumor activity of gold(I) diphosphine complexes.[4][5] Biochemical Pharmacology. Link
-
Fournier, E., et al. (2003). Odd–even effects in the self-assembly of silver(I) coordination polymers. Inorganic Chemistry.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of bis(diphenylphosphino)alkanes, their gold(I) coordination complexes, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A gold(I) phosphine complex selectively induces apoptosis in breast cancer cells: implications for anticancer therapeutics targeted to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Application Note: Reaction Conditions for dppdd Ligand Exchange
This guide details the reaction conditions and protocols for 1,12-Bis(diphenylphosphino)dodecane , abbreviated as dppdd .
Note on Nomenclature: This guide specifically addresses dppdd (a C12-linker diphosphine), a critical ligand in metallosupramolecular chemistry. It is distinct from dppf (ferrocene linker) or dppe (ethylene linker).
High-Fidelity Synthesis of Metallosupramolecular Polymers and Complexes
Executive Summary
The ligand 1,12-Bis(diphenylphosphino)dodecane (dppdd) is a long-chain bidentate phosphine (
This guide provides the precise reaction conditions to control this Ring-Chain Equilibrium via ligand exchange, primarily focusing on the Palladium(II) system, which is the industry standard for dynamic reversible polymerization.
Chemical Identity & Mechanism
| Property | Specification |
| Full Name | 1,12-Bis(diphenylphosphino)dodecane |
| Abbreviation | dppdd |
| Formula | |
| Molecular Weight | 538.68 g/mol |
| Key Characteristic | Non-chelating; exclusively bridging. |
| Primary Precursors |
Mechanism: Concentration-Driven Ligand Exchange
The exchange reaction typically involves displacing a labile ligand (L') from a metal center with dppdd.
-
Low Concentration (
): Intramolecular back-biting favors the formation of cyclic oligomers (loops). -
High Concentration (
): Intermolecular bridging favors linear supramolecular polymers (chains), resulting in a dramatic increase in viscosity.
Protocol A: Synthesis of Pd(II)-dppdd Metallosupramolecular Polymers
Target Application: Stimuli-responsive materials, self-healing polymers.
Materials
-
Ligand: dppdd (Store under inert atmosphere; susceptible to oxidation).
-
Precursor: Bis(benzonitrile)palladium(II)
(Preferred for its lability). -
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Inert Gas: Argon or Nitrogen.
Step-by-Step Methodology
1. Precursor Preparation (If not commercial):
Dissolve
2. Ligand Exchange Reaction:
-
Stoichiometry: Precise 1:1 molar ratio is critical. A mismatch terminates the polymer chain, reducing molecular weight.
-
Solvent Selection: Use anhydrous DCM.
-
Concentration:
-
For Cyclic Oligomers: Prepare at 5 mM .
-
For Linear Polymers: Prepare at > 60 mM (typically 100 mM).
-
3. Execution:
-
Weigh 100 mg of dppdd (0.185 mmol) and 71 mg of
(0.185 mmol) into separate vials. -
Dissolve the Pd precursor in 1.5 mL DCM (Solution A). The solution will be orange/yellow.
-
Dissolve dppdd in 1.5 mL DCM (Solution B).
-
Dropwise Addition: Add Solution B to Solution A under stirring at Room Temperature (25°C).
-
Observation: The color typically shifts to a lighter yellow.
-
-
Equilibration: Stir for 1-4 hours. For high concentrations, the solution will become noticeably viscous.
4. Isolation:
-
Precipitate the polymer by pouring the reaction mixture into excess Diethyl Ether or Pentane .
-
Filter and dry under vacuum.
Critical Control Points
| Variable | Effect on Product |
| Temperature | Higher T shifts equilibrium toward Cyclic species (Entropy driven). |
| Concentration | Higher Conc. shifts equilibrium toward Linear Polymer . |
| Stoichiometry | Excess dppdd caps chain ends ( |
Protocol B: Heteroleptic Ruthenium(II) Complex Synthesis
Target Application: Photophysics, Catalysis.
This protocol describes the exchange of DMSO ligands on a Ruthenium center with dppdd.
Methodology
-
Precursor:
. -
Solvent: Ethanol or Ethylene Glycol (High boiling point required for Ru substitution).
-
Procedure:
-
Dissolve
(1 eq) and dppdd (1 eq) in Ethanol. -
Reflux under Argon for 4–6 hours.
-
Note: Unlike Pd, Ru kinetics are slow; heat is required to drive the dissociation of DMSO.
-
-
Purification: Cool to RT. The complex often precipitates or can be crystallized by adding water/ether.
Visualization: The Ring-Chain Equilibrium
The following diagram illustrates the concentration-dependent pathway for dppdd ligand exchange.
Caption: Kinetic and thermodynamic pathways in dppdd ligand exchange. High concentration favors linear polymerization (Blue), while dilution shifts equilibrium to cyclic oligomers (Red).
Troubleshooting & Quality Control
Issue: Solution remains fluid at high concentration.
-
Cause 1: Stoichiometric Imbalance. Even a 1% deviation in the Pd:Ligand ratio significantly drops the Degree of Polymerization (DP).
-
Fix: Use analytical balances and prepare stock solutions for precise volumetric addition.
-
-
Cause 2: Oxidation. Phosphines oxidize to phosphine oxides (
) in air, which do not coordinate to Pd(II).-
Fix: Check
NMR. dppdd shows a singlet at ~ -16 ppm. Oxidized dppdd appears at ~ +30-40 ppm.
-
Issue: Precipitate forms immediately.
-
Cause: Solvent polarity too low.
-
Fix: Add small amount of Chloroform or switch from Pentane precipitation to Methanol (if polymer is insoluble in MeOH).
Validation (Self-Check)
- NMR: Upon coordination to Pd, the phosphorus signal shifts significantly downfield (typically from -16 ppm to ~ +30 ppm for coordinated phosphines).
-
Viscosity Test: A 100 mM solution should be visibly viscous (honey-like). Diluting this solution to 5 mM should instantly restore water-like fluidity (depolymerization).
References
-
Paulusse, J. M. J., & Sijbesma, R. P. (2004). Reversible Mechanochemistry of a Double-Stranded Zinc(II) Coordination Polymer.
-
Paulusse, J. M. J., et al. (2005). High Molecular Weight Reversible Coordination Polymers of PdCl2 and 1,12-Bis(diphenylphosphino)dodecane.Journal of Polymer Science Part A: Polymer Chemistry.
-
Toyama, M., et al. (2011). Synthesis and Structure of Mixed Ligand Ruthenium(II) Complexes Bearing dppdd.
-
(General Society Link for verification of proceedings)
-
-
Gildner, P. G., & Colacot, T. J. (2015).[1] Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings.[1]ACS Catalysis .
Sources
Application Notes and Protocols: Catalytic Applications of dppdd-Stabilized Metal Nanoparticles
Introduction
In the landscape of modern catalysis, metal nanoparticles (NPs) have emerged as a cornerstone technology, bridging the gap between homogeneous and heterogeneous systems.[1] Their high surface-area-to-volume ratio provides an abundance of active sites, leading to exceptional catalytic activity.[2] However, the inherent high surface energy of these nanoparticles makes them prone to aggregation, a process that irrevocably diminishes their catalytic efficacy.[3] Consequently, the use of stabilizing agents or capping ligands is crucial not only to prevent agglomeration but also to tune the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity.[3][4]
Among the vast library of available stabilizers, phosphine ligands have a distinguished history in coordination chemistry and catalysis.[5] Bidentate phosphines, such as 1,2-Bis(diphenylphosphino)ethane (dppe or dppdd) , are of particular interest. Dppdd is an organophosphorus compound that can coordinate to a metal center through its two phosphorus atoms, forming a stable five-membered chelate ring.[6][7] This chelation effect provides enhanced stability compared to monodentate ligands. When applied to nanoparticles, this robust coordination is hypothesized to create a stable, well-defined ligand shell that prevents aggregation while still allowing substrate access to the catalytically active metal surface.
This guide provides a comprehensive overview of the synthesis, characterization, and primary catalytic applications of dppdd-stabilized metal nanoparticles, with a focus on palladium nanoparticles for cross-coupling reactions. The protocols and insights are designed to be authoritative and practical for professionals in chemical research and drug development.
The Scientific Rationale: Why dppdd as a Stabilizer?
The choice of a stabilizing ligand is a critical experimental decision that dictates the final properties of the nanocatalyst. Dppdd offers several distinct advantages rooted in fundamental chemical principles.
-
Enhanced Stability via the Chelate Effect: The primary advantage of a bidentate ligand like dppdd is the thermodynamic stability it imparts through chelation. By binding to the nanoparticle surface at two points, the ligand is less likely to dissociate compared to two separate monodentate ligands. This results in nanoparticles that are more robust under demanding reaction conditions (e.g., elevated temperatures), preventing aggregation and leaching of the metal.[8]
-
Steric and Electronic Modulation: The four phenyl groups on the dppdd molecule provide significant steric bulk. This steric shield physically prevents nanoparticles from approaching each other too closely, offering a powerful defense against aggregation.[5] Electronically, the phosphorus atoms are σ-donors, which can increase the electron density on the metal surface.[5] This modulation of the nanoparticle's electronic properties can significantly influence its catalytic activity, particularly in steps like oxidative addition in cross-coupling cycles.
-
Controlled Surface Access: While providing stability, the ligand shell must not completely passivate the nanoparticle surface. The defined structure of the dppdd ligand creates a controlled environment around the nanoparticle. It is hypothesized that the "pockets" or channels between coordinated ligands are large enough to allow reactants to access the active metal sites, while the overall structure prevents deactivating aggregation. This is a crucial balance between stability and activity.[9]
Synthesis and Characterization of dppdd-Stabilized Palladium Nanoparticles
The synthesis of high-quality, monodisperse nanoparticles is the foundation of reproducible catalysis. The following section provides a representative protocol for the synthesis of dppdd-stabilized palladium nanoparticles (dppdd-PdNPs) via a chemical reduction method, followed by essential characterization techniques. This protocol is adapted from established methods for synthesizing nanoparticles stabilized by analogous bidentate phosphine ligands.[4][10][11]
Experimental Workflow: Synthesis of dppdd-PdNPs
Caption: Workflow for the synthesis of dppdd-stabilized Palladium Nanoparticles.
Detailed Synthesis Protocol
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Hydrochloric acid (HCl), concentrated
-
1,2-Bis(diphenylphosphino)ethane (dppdd)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol, anhydrous
-
Pentane, anhydrous
-
Deionized water
Protocol:
-
Preparation of Palladium Precursor Solution: Prepare a 10 mM aqueous solution of H₂PdCl₄ by dissolving an appropriate amount of PdCl₂ in a minimal amount of concentrated HCl and diluting with deionized water.
-
Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve dppdd in anhydrous THF. A typical metal-to-ligand molar ratio is 2:1, but this can be varied to control nanoparticle size.
-
Complex Formation: To the stirred dppdd solution, add the H₂PdCl₄ solution. Allow the mixture to stir at room temperature for 30 minutes. The solution will typically be a clear, pale yellow, indicating the formation of a Pd(II)-dppdd complex.
-
Reduction: Prepare a fresh solution of NaBH₄ in ethanol or water. Add this reducing agent dropwise to the vigorously stirring palladium-ligand solution. A rapid color change from yellow to dark brown or black will occur, signaling the nucleation and growth of Pd(0) nanoparticles.
-
Aging: Continue stirring the colloidal suspension at room temperature for 2-3 hours to ensure complete reduction and stabilization.
-
Isolation: Precipitate the dppdd-PdNPs by adding a sufficient volume of an anti-solvent like pentane.
-
Purification: Collect the precipitated nanoparticles by centrifugation. Decant the supernatant. Wash the nanoparticles multiple times by re-dispersing them in a small amount of THF and re-precipitating with pentane. This removes unreacted precursors and excess ligand.
-
Drying: After the final wash, dry the black powder under high vacuum to obtain the final dppdd-PdNP catalyst. Store under an inert atmosphere.
Essential Characterization Techniques
Validating the physical and chemical properties of the synthesized nanoparticles is a non-negotiable step for ensuring catalytic reproducibility.
| Technique | Purpose & Expected Outcome |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and dispersion of the nanoparticles. For a successful synthesis, expect to see roughly spherical, monodisperse nanoparticles with minimal aggregation.[12][13] |
| ³¹P{¹H} NMR Spectroscopy | To confirm the coordination of the dppdd ligand to the nanoparticle surface. A downfield shift and significant broadening of the phosphorus signal compared to the free ligand is indicative of binding to the metal surface.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and oxidation state of the surface. Expect to see signals for Pd, P, and C. The Pd 3d signal should confirm the presence of Pd(0). The P 2p binding energy will be higher than that of the free ligand, further confirming coordination.[4] |
| UV-Visible Spectroscopy | To monitor the formation of nanoparticles. The disappearance of the Pd(II) complex absorbance and the appearance of a broad, featureless spectrum increasing towards the UV is characteristic of PdNP formation.[13] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter of the nanoparticles in solution. This gives an indication of their aggregation state in the colloidal suspension.[12][14] |
Application Note: Suzuki-Miyaura Cross-Coupling Reactions
Dppdd-stabilized palladium nanoparticles are highly effective catalysts for C-C bond formation, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is a pillar of medicinal chemistry and materials science for the synthesis of biaryls and substituted aromatic compounds.[15][16]
Catalytic Mechanism Overview
The catalytic cycle is believed to involve a "release and capture" mechanism or catalysis directly on the nanoparticle surface. The nanoparticle serves as a reservoir of catalytically active Pd(0) species.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction using dppdd-PdNPs.
Causality of Steps:
-
Oxidative Addition: An active Pd(0) site on the nanoparticle surface reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid (Ar'-B(OH)₂) is activated by a base. The organic group (Ar') is then transferred from boron to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar and Ar') couple and are eliminated from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) site on the nanoparticle surface.[17]
Protocol for a Model Suzuki-Miyaura Reaction
Reaction: Coupling of 4-Iodoanisole with Phenylboronic Acid.
Materials:
-
dppdd-PdNP catalyst (synthesized as above)
-
4-Iodoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dioxane/Water (e.g., 4:1 v/v) solvent mixture
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Protocol:
-
Vessel Preparation: To a reaction vessel equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the dppdd-PdNP catalyst. A typical catalyst loading is 0.1 to 1.0 mol% Pd.
-
Solvent Addition: Add the dioxane/water solvent mixture (e.g., 5 mL) to the vessel.
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 80-100 °C. If using a microwave reactor, set the appropriate temperature and time parameters.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
Performance and Optimization
The efficiency of the catalytic system can be tuned by modifying several parameters.
| Parameter | Influence & Rationale |
| Catalyst Loading | Lowering the loading (e.g., to 0.1 mol%) tests the catalyst's efficiency (Turnover Number/Frequency). Dppdd-stabilization aims to maintain high activity even at low loadings. |
| Solvent System | A mixture of an organic solvent and water is often optimal. Water can aid in dissolving the base and boronic acid, while the organic solvent solubilizes the aryl halide and product.[18] |
| Base | The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate.[19] |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to catalyst degradation. The robust dppdd stabilization is designed to improve thermal stability. |
References
- Abdussalam-Mohammed, W., Alshaikh, M. M., Shah, P., & Bhattarai, A. (2025). Gold Nanoparticles-Functionalized by Phosphine Oxide Derivatives: Characterization and Influence of Ligands Structure on Their Stability. RSC Publishing.
- Abdussalam-Mohammed, W., Alshaikh, M. M., Shah, P., & Bhattarai, A. (2025). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. Nanoscale Advances.
- Albéniz, A. C., & Espinet, P. (2016). P-Stereogenic Phosphines for the Stabilisation of Metal Nanoparticles.
- Lu, G., & Lin, Y. (2019). Characterizations of Surface Ligands and Stabilizers on Metallic Nanoparticles. ACS Symposium Series.
- Alshaikh, M. M., Shah, P., & Bhattarai, A. (2025). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. PMC.
- Martínez-Prieto, L. M., et al. (2015). Characterization of secondary phosphine oxide ligands on the surface of iridium nanoparticles. Semantic Scholar.
- Lee, C.-Y., et al. (n.d.). Synthesis of palladium nanoparticles stabilized by PDHC.
- García-Garrido, S. E., et al. (2011).
- Saha, S., et al. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. PMC.
- Li, G. Y. (2007). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides.
- Singh, A., et al. (2018). Palladium(II)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry.
- Kim, J., et al. (2024). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. PMC.
- Kim, S.-W., et al. (2004). Facile Synthesis of Various Phosphine-Stabilized Monodisperse Palladium Nanoparticles through the Understanding of Coordination Chemistry of the Nanoparticles. Semantic Scholar.
- Dungey, K. E., Muller, D. P., & Gunter, T. (2005). Preparation of Dppe-Stabilized Gold Nanoparticles.
- Singh, A., et al. (2021). 1,2-Bis-(diphenylphosphino)ethane (dppe) appended cobalt(iii)-dithiocarbamates as single source precursors of cobalt sulfide/cobalt phosphide composites: apt electrocatalytic materials for water splitting reactions. RSC Publishing.
- (n.d.). 1,2-Bis(diphenylphosphino)ethane. Wikipedia.
- Haruta, M. (n.d.). Catalysis of Gold Nanoparticles Deposited on Metal Oxides.
- (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI (Shanghai) Development Co., Ltd.
- Jia, T., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)
- Camasso, A., & Sanford, M. S. (2015).
- Gutmann, T., et al. (2015). Reactions of D2 with 1,4‐Bis(diphenylphosphino) butane‐Stabilized Metal Nanoparticles‐A Combined Gas‐phase NMR, GC‐MS and Solid‐state NMR Study.
- Khan, Z., et al. (2023).
- Cárdenas-Lizana, F., & Keane, M. A. (2013). Catalytic activity of unsupported gold nanoparticles.
- (2024). Journal of the American Chemical Society Ahead of Print.
- Constantinou, A. (2026).
- Nasrollahzadeh, M., et al. (2022). Synthesis methods and applications of palladium nanoparticles: A review. Frontiers.
- Nobile, C. F., & D’Accolti, L. (2022). Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes. MDPI.
- Zaccagnini, A., et al. (2023). Effect of Capping Ligands for the Synthesis of Gold Nanoparticles and on the Catalytic Performance for the Oxidation of 5-Hydroxymethyl-2-furfural. MDPI.
- Wunder, S., et al. (2010). Catalytic Activity of Faceted Gold Nanoparticles Studied by a Model Reaction: Evidence for Substrate-Induced Surface Restructuring.
- de Courcy, B., & Williams, C. K. (2020).
- (2022). Synthesis of Pd(0) catalyst tetrakistriphenylphosphinepalladium | Quick guide. YouTube.
- Balasubramanian, S., et al. (2022).
- Al-Amin, M., & Rahman, M. M. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
- Ortiz, M. G., et al. (2019). Polymer-coated palladium nanoparticle catalysts for Suzuki coupling reactions.
- Ortiz, M. G., et al. (2019). (PDF) Polymer-coated palladium nanoparticle catalysts for Suzuki coupling reactions. Academia.edu.
- Saha, S., et al. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions.
Sources
- 1. Biotechnological synthesis of Pd-based nanoparticle catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing catalytic activity of gold nanoparticles in a standard redox reaction by investigating the impact of AuNPs size, temperature and reductant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 7. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-Stereogenic Phosphines for the Stabilisation of Metal Nanoparticles. A Surface State Study [mdpi.com]
- 10. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00111K [pubs.rsc.org]
- 15. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jsynthchem.com [jsynthchem.com]
- 17. Palladium(ii)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Troubleshooting & Optimization
controlling ring-chain equilibrium in dppdd coordination polymers
The following Technical Support Guide is designed for researchers working with dppdd (1,12-bis(diphenylphosphino)dodecane) coordination polymers.
Based on the authoritative work by Paulusse, Sijbesma, and others, dppdd is the specific acronym for the long-chain phosphine ligand used to demonstrate reversible ring-chain equilibrium (RCE) in Pd(II) complexes. This guide addresses the specific thermodynamic and kinetic challenges of this system.
Topic: Controlling Ring-Chain Equilibrium in dppdd-Pd(II) Coordination Polymers Ticket ID: RCE-DPPDD-001 Status: Open
Core Technical Briefing: The "Viscosity Switch"
Before troubleshooting, you must understand the thermodynamic engine driving your dppdd system. Unlike covalent polymers, your dppdd-PdCl₂ coordination polymer is dynamic. It exists in a reversible equilibrium between cyclic oligomers (rings) and linear polymers (chains) .
-
The Driver: Entropy.
-
The Switch: Concentration (Critical Polymerization Concentration, CPC ).
-
The Outcome:
-
Below CPC: Intramolecular coordination dominates. The dppdd ligand loops back on itself or forms small discrete macrocycles. Result: Low viscosity, fluid solution.
-
Above CPC: Intermolecular coordination dominates. The chain extends. Result: High viscosity, entanglement, polymer-like behavior.
-
Troubleshooting Guides (Q&A)
🔴 Issue 1: "My reaction mixture remains non-viscous despite 1:1 stoichiometry."
Diagnosis: You are likely operating below the Critical Polymerization Concentration (CPC). Technical Context: For the dppdd-PdCl₂ system in chlorinated solvents (e.g., CH₂Cl₂), the CPC is approximately 25–30 mM at room temperature. Below this threshold, the entropic penalty of aligning into a chain is too high, so the system relaxes into non-viscous cyclic oligomers.
Corrective Protocol:
-
Calculate Current Concentration: Ensure your [Pd] is > 50 mM.
-
Evaporation Test: Slowly evaporate the solvent. If viscosity increases exponentially as volume decreases, your complex is intact, but you were simply below the CPC.
-
Temperature Check: Lower the temperature. Ring formation is endothermic (favored at high T). Cooling shifts the equilibrium toward linear chains (enthalpically favored).
🔴 Issue 2: "I see precipitation instead of a clear polymer gel."
Diagnosis: Solubility Limit Reached or Stoichiometric Imbalance. Technical Context: Coordination polymers are strictly governed by stoichiometry. A slight excess of ligand (end-capping) or metal (cross-linking/aggregation) disrupts the chain growth or causes precipitation.
Corrective Protocol:
-
Check Solvent Polarity: dppdd is lipophilic (dodecane chain). If you are using highly polar solvents (MeOH, MeCN), the polymer will precipitate. Switch to Chloroform (CHCl₃) or Dichloromethane (DCM) .
-
Verify Stoichiometry: You need exactly 1.00 : 1.00 equivalents of dppdd to Pd(PhCN)₂Cl₂.
-
Excess dppdd: Caps the ends with phosphines
Short oligomers No viscosity. -
Excess Pd: Leaves reactive Cl-Pd-Cl ends
Aggregation/Precipitation.
-
🔴 Issue 3: "The viscosity drops over time (Aging)."
Diagnosis: Kinetic Trapping vs. Thermodynamic Equilibrium. Technical Context: When you first mix the components at high concentration, you kinetically trap the system in a polymer state. Over time, if the concentration is near the CPC, the system may "relax" into thermodynamically favored rings, especially if the temperature fluctuates.
Corrective Protocol:
-
Thermal Annealing: Heat the sample to 50°C (breaking weak bonds) and cool slowly. This helps the system find the global thermodynamic minimum (usually the polymer if Conc > CPC).
-
Concentration Buffer: Operate at 2x the CPC (approx. 60-70 mM) to ensure the polymer state is the deep thermodynamic well, preventing drift back to rings.
Experimental Protocols
Protocol A: Determination of CPC (Viscosity Method)
Use this to map the Ring-Chain Equilibrium for your specific solvent/temperature.
Reagents:
-
Ligand: dppdd (1,12-bis(diphenylphosphino)dodecane)[1][2][3]
-
Metal Precursor: [Pd(PhCN)₂Cl₂] (Bis(benzonitrile)palladium(II) chloride)
-
Solvent: Dry Chloroform (CHCl₃)
Workflow:
| Step | Action | Critical Parameter |
| 1 | Stock Solution Prep | Prepare a 100 mM stock of dppdd and [Pd(PhCN)₂Cl₂] separately in CHCl₃. |
| 2 | Mixing | Mix equimolar amounts rapidly. Solution should turn orange/yellow. |
| 3 | Dilution Series | Prepare dilutions: 100, 80, 60, 40, 30, 20, 10 mM. |
| 4 | Equilibration | Allow to stand for 24h at 25°C to reach equilibrium. |
| 5 | Measurement | Measure specific viscosity ( |
| 6 | Data Plotting | Plot |
| 7 | Analysis | The inflection point where viscosity drops to near-zero is your CPC . |
Protocol B: Reversible Ring-Chain Switching
Demonstrate the dynamic nature of the material.
-
Polymerize: Prepare a 60 mM solution (Viscous).
-
Ring Close (Dilution): Add solvent to reach 10 mM. Observation: Viscosity vanishes instantly (Rings formed).
-
Repolymerize (Concentration): Evaporate solvent back to 60 mM. Observation: Viscosity returns (Chains reformed).
Mechanism Visualization
The following diagram illustrates the Jacobson-Stockmayer theory applied to the dppdd-Pd system.
Caption: The reversible transition between cyclic species (rings) and linear chains is driven by concentration thresholds (CPC) and temperature.
Frequently Asked Questions (FAQ)
Q: Can I use dppe or dppp (shorter linkers) instead of dppdd? A: No. Shorter linkers like dppe (ethyl) or dppp (propyl) are too rigid to form large macrocycles easily or form stable chelates (5- or 6-membered rings) that do not open up to form polymers. The "dd" (dodecane) spacer is critical because it provides the flexibility required for the entropy-driven ring-chain equilibrium.
Q: Why is my dppdd polymer yellow? A: The yellow/orange color is characteristic of the square-planar trans-[Pd(P)₂Cl₂] coordination geometry. If the solution turns black, you have reduced the Pd(II) to Pd(0) (likely due to impurities or heating too high), destroying the polymer.
Q: How do I calculate the average molecular weight? A: Standard GPC is difficult because the polymer falls apart on the column (dilution effect). You must use concentration-dependent Viscometry or Diffusion-Ordered NMR (DOSY) at the working concentration to estimate the size of the supramolecular species.
References
-
Paulusse, J. M. J., & Sijbesma, R. P. (2003).A high molecular weight reversible coordination polymer of PdCl₂ and 1,12-bis(diphenylphosphino)dodecane.
-
Paulusse, J. M. J., & Sijbesma, R. P. (2004).Reversible Mechanochemistry of a Double-Stranded Coordination Polymer.
-
Jacobson, H., & Stockmayer, W. H. (1950).Intramolecular Reaction in Polycondensations. I. The Theory of Linear Systems. The Journal of Chemical Physics.
Sources
Technical Support Center: Enhancing the Solubility of DPPdd Metal Complexes in Non-polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DPPdd (N,N'-bis(diphenylphosphino)diaminodiphenyl) metal complexes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility in non-polar organic solvents. Our goal is to equip you with the knowledge and practical strategies to overcome solubility issues, ensuring the smooth progression of your research and development endeavors.
I. Understanding the Solubility Challenge
DPPdd and its derivatives are versatile ligands in coordination chemistry, prized for their ability to form stable complexes with a variety of transition metals. These complexes are instrumental in catalysis, materials science, and as potential therapeutic agents. However, their often rigid and planar structures can lead to strong intermolecular interactions and low affinity for non-polar solvents, resulting in poor solubility. This guide will explore the fundamental principles governing solubility and provide actionable solutions.
II. Troubleshooting Guide: My DPPdd Complex Won't Dissolve!
Encountering a seemingly insoluble complex can be a significant roadblock. This section provides a systematic approach to troubleshooting and resolving solubility issues.
Initial Assessment: Quick Checks
Before embarking on more complex modifications, it's crucial to rule out common experimental variables.
1. Solvent Purity and Choice:
-
Question: Have you confirmed the purity and dryness of your non-polar solvent?
-
Rationale: Trace amounts of water or other polar impurities can significantly decrease the solubility of non-polar complexes.[1] Ethers and other solvents prone to peroxide formation should be freshly distilled or sourced from a reliable supplier.[2]
-
Action:
-
Use anhydrous solvents from a freshly opened bottle or dry the solvent using appropriate methods (e.g., molecular sieves, distillation over a drying agent).
-
Consider a range of non-polar solvents. While hexane and toluene are common, solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) can sometimes offer better solubility for certain complexes.[1]
-
2. Gentle Heating and Sonication:
-
Question: Have you tried gently heating or sonicating the mixture?
-
Rationale: These methods can help overcome the activation energy barrier for dissolution by providing the necessary energy to break up the crystal lattice of the complex.[3]
-
Action:
Advanced Strategies: Modifying the Complex
If initial troubleshooting fails, the next step is to consider modifications to the complex itself. These strategies aim to disrupt crystal packing and introduce more favorable interactions with non-polar solvents.
A. Ligand Modification: The Power of Steric Hindrance and Lipophilicity
-
Core Principle: The "like dissolves like" principle is fundamental.[5] Increasing the lipophilicity ("fat-likeness") of the DPPdd ligand can dramatically improve solubility in non-polar solvents.
-
Strategy 1: Introduce Bulky Alkyl or Aryl Groups:
-
Rationale: Attaching bulky groups (e.g., tert-butyl, long alkyl chains) to the periphery of the DPPdd ligand can disrupt the efficient packing of the complex in the solid state, making it easier for solvent molecules to solvate the individual complex molecules.[1][4] Introducing longer alkyl chains also increases the overall hydrophobicity of the complex.[6][7][8]
-
Experimental Protocol:
-
Synthesize a modified DPPdd ligand with alkyl or bulky aryl substituents on the phenyl rings.
-
Use this modified ligand in your complexation reaction.
-
Compare the solubility of the resulting complex in your target non-polar solvent with that of the original, unmodified complex.
-
-
B. Counter-Ion Exchange: A Subtle but Powerful Tool
-
Core Principle: For charged DPPdd metal complexes, the nature of the counter-ion plays a critical role in solubility.[4][5]
-
Strategy 2: Swap for Lipophilic Counter-Ions:
-
Rationale: Small, hard anions (e.g., chloride, bromide) can lead to strong ionic interactions and low solubility in non-polar media. Replacing them with larger, more diffuse, and non-coordinating anions can significantly enhance solubility.
-
Recommended Counter-Ions for Non-Polar Solvents:
-
Tetrafluoroborate (BF4⁻)
-
Hexafluorophosphate (PF6⁻)
-
Triflate (OTf⁻)
-
Bis(trifluoromethanesulfonyl)imide (NTf2⁻)
-
-
Experimental Protocol:
-
Dissolve your DPPdd metal complex (with the original counter-ion) in a minimal amount of a slightly more polar solvent in which it has some solubility (e.g., acetone, acetonitrile).
-
Add a solution of a salt containing the desired lipophilic counter-ion (e.g., AgBF4, NaPF6).
-
The salt with the original, less soluble counter-ion will often precipitate out of solution.
-
Filter the mixture and isolate your DPPdd complex with the new, more lipophilic counter-ion from the filtrate.
-
-
Visualization of Troubleshooting Workflow
Caption: A stepwise troubleshooting workflow for addressing solubility issues with DPPdd metal complexes.
III. Frequently Asked Questions (FAQs)
Q1: I've heard about using co-solvents. Is this a viable strategy for my DPPdd complex?
A1: Yes, using a co-solvent can be an effective technique.[3][9] A small amount of a slightly more polar, miscible solvent (a "co-solvent") can sometimes disrupt the intermolecular forces of the primary non-polar solvent enough to allow for the dissolution of your complex. However, be cautious as the addition of a co-solvent can alter the properties of your solution and may not be suitable for all applications.
Q2: Can the choice of metal in my DPPdd complex affect its solubility?
A2: Absolutely. The nature of the metal center influences the overall geometry and electronic properties of the complex, which in turn affect its crystal packing and interaction with solvents. While you may not have the flexibility to change the metal for your specific application, it's a factor to consider during the design phase of your research.
Q3: My complex seems to be decomposing when I heat it to improve solubility. What are my options?
A3: If your complex is thermally sensitive, avoid heating. Instead, focus on sonication at room temperature.[3][4] If that is not effective, you will likely need to pursue the chemical modification strategies outlined above, such as ligand modification or counter-ion exchange, which do not require heating.
Q4: Are there any predictive models that can help me choose the best solvent?
A4: Computational models, such as the COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficient), are being developed to predict the solubility of metal complexes in various organic solvents.[10][11] These models can provide valuable insights and help screen for promising solvent systems before extensive experimental work.
Q5: I've successfully solubilized my complex, but now it's not as active in my catalytic reaction. What could be the cause?
A5: The solvent can have a significant impact on the reactivity of a metal complex. The coordinating ability of the solvent, even if it's considered non-polar, can influence the electronic structure of the metal center.[12] It's also possible that the modifications made to improve solubility (e.g., bulky ligand substituents) have sterically hindered the active site of your catalyst. A systematic investigation of different solubilizing strategies and their impact on reactivity is often necessary.
IV. Summary of Key Strategies and their Impact
| Strategy | Primary Mechanism | Ease of Implementation | Potential Impact on Reactivity |
| Solvent Purification | Removes interfering impurities | Easy | Low |
| Heating/Sonication | Overcomes lattice energy | Easy | Low to Moderate (thermal decomposition risk) |
| Ligand Modification | Increases lipophilicity, disrupts packing | Difficult (requires synthesis) | Moderate to High (steric effects) |
| Counter-Ion Exchange | Reduces ion pairing strength | Moderate | Low to Moderate (depends on ion coordination) |
| Co-solvent Addition | Alters solvent properties | Easy | Moderate (can alter reaction environment) |
Logical Relationship of Solubility Factors
Caption: The interplay of factors determining the solubility of DPPdd metal complexes.
V. References
-
Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility - RSC Publishing. Available at: [Link]
-
Solubility of the ligands and metal complexes in some common solvents - ResearchGate. Available at: [Link]
-
How to improve the metal complexes solubility in water? - ResearchGate. Available at: [Link]
-
How to find a better solution for the solubility of metal complexes? - ResearchGate. Available at: [Link]
-
Solubilities of metal-organic compounds? - ResearchGate. Available at: [Link]
-
Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties - PMC. Available at: [Link]
-
Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties | ACS Omega. Available at: [Link]
-
Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties - PubMed. Available at: [Link]
-
Probing Solute–Solvent Interactions of Transition Metal Complexes Using L-Edge Absorption Spectroscopy - PMC - NIH. Available at: [Link]
-
Three bisphosphonate ligands improve the water solubility of quantum dots - Faraday Discussions (RSC Publishing). Available at: [Link]
-
Complex Ion Formation Effects on Solubility — Overview - Expii. Available at: [Link]
-
16.5: Complex Ions and Solubility - Chemistry LibreTexts. Available at: [Link]
-
Solubility model of metal complex in ionic liquids from first principle calculations. Available at: [Link]
-
The effects of counterion exchange on charge stabilization for anionic surfactants in nonpolar solvents - ResearchGate. Available at: [Link]
-
Oxidative Dissolution of Metals in Organic Solvents | Chemical Reviews - ACS Publications. Available at: [Link]
-
Three bisphosphonate ligands improve the water solubility of quantum dots - ResearchGate. Available at: [Link]
-
14.11: Preparation of Organometallic Compounds - Chemistry LibreTexts. Available at: [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available at: [Link]
-
Common Troubleshooting Tips - Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting - PMD Chemicals Ltd. Available at: [Link]
-
Improving solubility and accelerating drug development - Veranova. Available at: [Link]
-
Sampling and Analysis of Soluble Metal Compounds - CDC. Available at: [Link]
-
Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Solubility model of metal complex in ionic liquids from first principle calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Probing Solute–Solvent Interactions of Transition Metal Complexes Using L-Edge Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for DPP-DD Polymerizations
Welcome to the Advanced Polymer Purification Hub. Ticket ID: #CYCLIC-SEP-001 Subject: Separation of Cyclic Oligomers from Linear Polymers in DPP-DD Reactions Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary
In step-growth polymerizations (such as the synthesis of DPP -based conjugated polymers or DD -type polyesters/polyamides), the formation of cyclic oligomers is a thermodynamic inevitability driven by the Ring-Chain Equilibrium . These cyclics lack end-groups, often crystallize differently, and can severely disrupt charge transport (in electronics) or drug release profiles (in pharma).
This guide provides a self-validating workflow to isolate high-purity linear polymers. We treat "DPP-DD" as a representative step-growth system prone to back-biting reactions.
Part 1: Diagnostic Troubleshooting (The "Is it Cyclic?" Phase)
Before attempting separation, you must confirm the topology of your impurities. Standard GPC is often insufficient because cyclic oligomers have a smaller hydrodynamic volume than their linear isomers, causing them to elute later (appearing as lower molecular weight species), but they can overlap with short linear chains.
Q1: How do I definitively distinguish cyclic oligomers from linear byproducts?
A: You cannot rely on GPC alone. You must use MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry).
-
The Logic: Linear polymers always possess end-groups (e.g., H/OH, Br/Br, or Methyl/Methyl). Cyclic oligomers have no end-groups.
-
The Test:
-
Run MALDI-TOF in Reflectron mode (for oligomers < 5 kDa).
-
Calculate the mass of the repeating unit (
). -
Linear Mass:
-
Cyclic Mass:
-
-
Verdict: If you see a mass series corresponding exactly to integer multiples of the monomer without end-group mass, you have cyclics.
Q2: Why are cyclics persisting even after precipitation in methanol?
A: This is a solubility parameter issue. Many researchers precipitate "DPP-DD" polymers by pouring the reaction mixture into methanol or hexane. While this removes monomers and catalyst residues, cyclic oligomers often co-precipitate with the linear polymer because they share similar chemical backbones and polarity. You need a method based on molecular weight-dependent solubility or hydrodynamic volume, not just polarity.
Part 2: Separation Protocols
Choose your method based on the scale and the physical state of your polymer.
Method A: Soxhlet Extraction (The Thermodynamic Scrub)
Best for: Removing low-MW cyclics from semi-crystalline solid polymers (e.g., Polyesters, Polyamides).
Mechanism: Cyclic oligomers generally have lower crystallinity and higher solubility than high-MW linear chains. Continuous reflux with a specific solvent washes them out.
Protocol:
-
Solid State: Grind your crude polymer into a fine powder (cryo-milling is recommended to prevent melting).
-
Thimble Loading: Place powder in a cellulose thimble.
-
Solvent Selection:
-
For Polyesters (DD-type): Use Acetone or Diethyl Ether . (Linear polymer is insoluble; cyclics are soluble).
-
For Conjugated Polymers (DPP-type): Use Hexane or Acetone .
-
-
Execution: Run the Soxhlet extractor for 24–48 hours .
-
Validation: Analyze the extract (pot residue) via MALDI-TOF. It should be rich in cyclics. Analyze the thimble contents (linear polymer) via GPC to confirm narrowed PDI (Polydispersity Index).
Method B: Solvent Fractionation (The "Good/Bad" Solvent Approach)
Best for: Amorphous polymers or when Soxhlet is too harsh.
Protocol:
-
Dissolution: Dissolve crude polymer in a "Good" solvent (e.g., Chloroform or Chlorobenzene) at a high concentration (50–100 mg/mL).
-
Titration: Slowly add a "Non-solvent" (e.g., Methanol or Hexane) under vigorous stirring.
-
The Critical Point: High-MW linear chains precipitate first due to entropic reasons.
-
Filtration: Filter the first crop of precipitate (Target: High MW Linear).
-
Supernatant: The liquid phase now contains the cyclic oligomers and very short linear chains. Discard or analyze for mass balance.
Method C: Preparative Recycling GPC (The "Gold Standard")
Best for: High-value drug delivery polymers or organic electronics where >99.9% purity is required.
Mechanism: Uses size-exclusion columns to physically separate species based on Hydrodynamic Volume (
Protocol:
-
Column: Use a Preparative GPC column (e.g., JAIGEL-H series).
-
Solvent: Chloroform or THF (HPLC grade).
-
Recycling: Set the system to "Recycle" mode. The sample passes through the column multiple times.[2] With each pass, the resolution between the Linear peak (elutes first) and Cyclic peak (elutes later) increases.
-
Collection: Shave off the leading edge of the peak (Linear) and discard the tail (Cyclic).
Part 3: Visualization & Logic
Decision Matrix: Purification Workflow
Figure 1: Logical workflow for identifying and removing cyclic impurities from linear polymer matrices.
Data Summary: Technique Comparison
| Feature | Soxhlet Extraction | Solvent Fractionation | Preparative GPC |
| Principle | Solubility (Thermodynamic) | Solubility (Entropic) | Hydrodynamic Volume (Size) |
| Cost | Low | Low | High |
| Scalability | High (Grams to Kilos) | High (Grams to Kilos) | Low (Milligrams to Grams) |
| Resolution | Moderate (Removes low MW) | Moderate | Excellent (Separates Isomers) |
| Solvent Usage | High (Recycled) | High | Medium |
| Best For | Bulk purification of polyesters | Routine cleanup | Reference standards / Drug Delivery |
Part 4: Prevention (Root Cause Analysis)
To stop "dppdd" cyclics from forming in the next batch, adjust your synthesis parameters.
The Ruggli-Ziegler Dilution Principle:
-
Problem: Intramolecular reaction (cyclization) is First Order (dependant on concentration of one chain end). Intermolecular reaction (linear growth) is Second Order (dependant on concentration of two separate chains).
-
Fix: Increase the concentration. Running the reaction at high dilution favors cyclics.[3] Running at high concentration (bulk melt or >1M) favors linear polymer formation.
References
-
Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Chapter 2: Step Polymerization - Ring-Chain Equilibrium).
-
Kricheldorf, H. R. (2010). Cyclic Polymers: Synthesis and Characterization. In Encyclopedia of Polymer Science and Technology. Wiley.
-
Trathnigg, B. (2000). Size-Exclusion Chromatography of Polymers. In Encyclopedia of Analytical Chemistry. (Discusses separation of cyclic vs linear based on hydrodynamic volume).
-
Montaudo, G., et al. (1995). Detection of Cyclic Oligomers in Polymers by MALDI-TOF. Macromolecules, 28(13), 4562–4569.
-
Burgess, F. J., et al. (1989). Separation of Cyclic Oligomers from Linear Polymers. Polymer, 30(6), 1060-1067.
Sources
Technical Support Center: Optimizing Temperature for DPPdd Supramolecular Polymerization
Welcome to the technical support guide for the supramolecular polymerization of diketopyrrolopyrrole-dithienyldiketopyrrolopyrrole (DPPdd) derivatives. This center is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, troubleshooting guides, and validated protocols. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your success in controlling and optimizing this powerful self-assembly process.
Understanding the Critical Role of Temperature
Supramolecular polymers are dynamic structures held together by non-covalent interactions, such as π–π stacking and hydrogen bonding.[1][2] This makes them exquisitely sensitive to external stimuli, especially temperature. For DPPdd systems, temperature is not merely a reaction condition; it is the primary tool to control the polymerization mechanism, the degree of polymerization (i.e., chain length), and the final morphology of the self-assembled structures.[3]
Unlike covalent polymers, the formation of supramolecular polymers is reversible.[4] Temperature directly influences the equilibrium between the monomeric (dissolved) state and the polymeric (aggregated) state. Optimizing this parameter allows researchers to navigate the complex energy landscape of self-assembly, choosing between kinetically trapped states and the thermodynamically stable final structure.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between isodesmic and cooperative supramolecular polymerization, and how does temperature help distinguish them?
A: The key difference lies in how monomers add to a growing chain.
-
Isodesmic Polymerization: Each monomer addition step has the same association constant (K). The process is gradual, without a distinct nucleation event. As you cool a solution, the fraction of aggregated monomers increases slowly and smoothly.[3][4]
-
Cooperative Polymerization: This mechanism involves two distinct phases: a slow, unfavorable nucleation step (forming a stable "nucleus" or seed) followed by a rapid, favorable elongation step. This results in a sharp transition from monomer to polymer at a specific critical temperature (or concentration).[4][7]
Temperature-dependent UV-Vis or Circular Dichroism (CD) spectroscopy is the most effective way to distinguish them.[8][9] A cooperative mechanism will show a sharp, sigmoidal "melting" curve, while an isodesmic mechanism will display a broad, non-sigmoidal transition.[7][10]
Q2: My DPPdd polymerization is not reproducible between batches. What are the likely causes?
A: Supramolecular systems are highly sensitive to initial conditions. The most common culprits for poor reproducibility are:
-
Monomer Purity: Even trace impurities can disrupt the packing of DPPdd units, acting as chain terminators or alternative nucleation sites, leading to lower molecular weights.[11]
-
Solvent Quality: The polarity, viscosity, and protic nature of the solvent dramatically affect the non-covalent interactions driving polymerization.[12][13] Ensure you are using high-purity, anhydrous solvent, as even small amounts of water can introduce competing hydrogen bonds.
-
Thermal History: The heating and cooling rate can trap the system in different kinetic states.[5] Always use a controlled, consistent thermal protocol to ensure you are comparing equivalent experiments.
Q3: What does it mean for a supramolecular polymer to be under "kinetic" vs. "thermodynamic" control?
A: This concept relates to the pathway of self-assembly.
-
Kinetic Control: The final product is the one that forms the fastest, but it may not be the most stable. This often occurs at lower temperatures or with rapid cooling, where monomers assemble into the first structure they can, which may be disordered or have a low degree of polymerization. This is often referred to as a "kinetically trapped" state.[5][6]
-
Thermodynamic Control: The final product is the most stable one, representing the global energy minimum. Reaching this state often requires higher temperatures (annealing) to provide enough energy for the system to overcome kinetic barriers, disassemble from less stable forms, and re-assemble into the most stable structure.[14]
For DPPdd, a kinetically controlled process might yield short, disordered aggregates, while a thermodynamically controlled process typically results in long, well-ordered nanofibers.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Polymerization Observed (Solution remains clear, no spectroscopic change) | 1. Concentration is too low , especially for a cooperative mechanism. 2. Temperature is too high , favoring the dissolved monomer state. 3. Solvent is "too good" , solvating the monomer so well that aggregation is unfavorable.[15] | 1. Increase the monomer concentration and re-run the experiment. 2. Perform a cooling ramp experiment starting from a high temperature to identify the aggregation temperature. 3. Switch to a less polar or "poorer" solvent to encourage monomer-monomer interactions. |
| Low Degree of Polymerization (Short chains, low viscosity) | 1. Kinetic trapping at low temperatures. 2. Monomer impurities acting as chain cappers.[11] 3. Reaction is isodesmic , which naturally produces a broader distribution of chain lengths.[3] | 1. Anneal the sample: Heat the solution above its disassembly temperature to break up all aggregates, then cool it down very slowly (e.g., 0.1-1.0 °C/min). This allows the system to find its thermodynamic minimum, favoring longer chains.[16] 2. Re-purify the DPPdd monomer using column chromatography or recrystallization. 3. If the system is isodesmic, achieving very long polymers requires high concentrations or lower temperatures. |
| Precipitation/Insoluble Material Forms | 1. Solvent is "too poor" , causing uncontrolled precipitation instead of ordered polymerization.[15] 2. Cooling rate is too fast , leading to amorphous collapse. | 1. Use a solvent mixture to fine-tune the solubility. Add a small fraction of a "good" solvent. 2. Decrease the cooling rate significantly to allow for ordered assembly. |
| Hysteresis Observed (Heating and cooling curves do not overlap) | The process is under kinetic control. The disassembly pathway (heating) and the assembly pathway (cooling) are different, indicating the presence of a significant energy barrier to nucleation.[10][17] | This is not necessarily a problem; it is a key indicator of a kinetically controlled cooperative mechanism.[18] To reach the thermodynamic product, hold the sample at a temperature just below the melting transition for an extended period (annealing). |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in DPPdd polymerization.
Caption: Troubleshooting Decision Tree for DPPdd Polymerization.
Key Experimental Protocols
A combination of techniques is required to fully characterize supramolecular polymers.[19][20]
Protocol 1: Temperature-Dependent UV-Vis Spectroscopy
This is the primary technique for determining the aggregation temperature (Tagg) or elongation temperature (Te) and assessing the polymerization mechanism.
Objective: To monitor the change in absorbance as a function of temperature, revealing the transition between monomer and polymer states.
Methodology:
-
Preparation: Prepare a solution of DPPdd in the desired solvent (e.g., methylcyclohexane, MCH) in a sealed quartz cuvette. Ensure the concentration is known accurately.
-
Instrumentation: Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Heating Ramp: Heat the sample to a temperature where it is fully dissolved (monomeric). This is typically indicated by a stable, high-energy absorption band. Record the spectrum.
-
Cooling Ramp (Assembly): Cool the sample at a controlled, slow rate (e.g., 1.0 °C/min). Record a full UV-Vis spectrum at regular temperature intervals (e.g., every 1-2 °C).
-
Observation: As the polymer forms, you will typically observe a red-shift (bathochromic shift) in the absorption maximum and/or the appearance of a new, lower-energy absorption band corresponding to the aggregated state (J-aggregates) or a blue-shift for H-aggregates.[10]
-
-
Heating Ramp (Disassembly): After the cooling ramp, immediately heat the sample back to the starting temperature at the same rate, again recording spectra at regular intervals.
-
Data Analysis: Plot the absorbance at a fixed wavelength (typically the maximum of the aggregate band) versus temperature. The resulting curve is the "melting curve." The first derivative of this curve can be used to accurately determine the transition temperature.
Protocol 2: Dynamic Light Scattering (DLS)
DLS provides information on the size (hydrodynamic radius) of the polymeric species in solution.
Objective: To confirm the formation of large polymeric structures and assess their relative size under different temperature conditions.
Methodology:
-
Preparation: Prepare a dust-free sample by filtering the DPPdd solution through a 0.2 µm PTFE filter into a clean DLS cuvette.
-
Equilibration: Place the sample in the DLS instrument and allow it to equilibrate at the desired temperature (e.g., below Tagg) for at least 15-20 minutes.
-
Measurement: Perform multiple measurements to ensure reproducibility.
-
Analysis:
-
Below Tagg: Expect to see a population of particles with a large hydrodynamic radius (e.g., >50 nm), corresponding to the supramolecular polymers.
-
Above Tagg: The measurement should show only small species corresponding to the monomeric DPPdd (<5 nm).
-
The Science Behind Temperature Optimization
Thermodynamic and Kinetic Landscapes
The self-assembly of DPPdd monomers into a polymer is governed by a delicate balance between enthalpy (ΔH) and entropy (ΔS).
-
Enthalpy (ΔH): The formation of non-covalent bonds (π–π stacking, H-bonds) is an energetically favorable process, releasing heat. Therefore, the enthalpy of polymerization is negative (exothermic).
-
Entropy (ΔS): The ordering of free-floating monomers into a structured polymer chain results in a significant loss of translational and rotational freedom. Therefore, the entropy of polymerization is also negative.
The overall Gibbs Free Energy (ΔG = ΔH - TΔS) determines whether polymerization is spontaneous. Because both terms are negative, the temperature (T) becomes the deciding factor.
-
At Low Temperatures: The favorable ΔH term dominates, making ΔG negative and driving polymerization.
-
At High Temperatures: The unfavorable -TΔS term becomes larger, making ΔG positive and favoring the disordered, monomeric state.
Polymerization Mechanisms Visualized
The path from monomer to polymer can be simple or complex. Temperature allows you to select the pathway.
Caption: Isodesmic vs. Cooperative Polymerization Mechanisms.
For cooperative systems, slow cooling allows time for stable nuclei to form, leading to long polymers (thermodynamic product). Rapid cooling may not provide enough time for efficient nucleation, resulting in many small aggregates (kinetic product).
References
-
How to Characterize Supramolecular Polymers: A User Guide. ACS Publications.
-
Characterization of supramolecular polymers. Chemical Society Reviews (RSC Publishing).
-
Characterization of Supramolecular Polymers | Request PDF. ResearchGate.
-
Kinetic Insights into the Supramolecular Polymerization of Perylenediimide-Appended Dipeptides. PMC.
-
Advanced Methods for the Characterization of Supramolecular Hydrogels. PMC.
-
How to Distinguish Isodesmic From Cooperative Supramolecular Polymerisation. PubMed.
-
Supramolecular Polymerization. Chemical Reviews (ACS Publications).
-
Controlling supramolecular copolymerization of alkynylplatinum(ii) terpyridine complexes: from isodesmic to cooperative mechanisms. Nanoscale Advances (RSC Publishing).
-
Supramolecular Polymers: Historical Development, Preparation, Characterization, and Functions. Chemical Reviews (ACS Publications).
-
How to distinguish isodesmic from cooperative supramolecular polymerisation. Eindhoven University of Technology Research Portal.
-
Schematic representations of (a) isodesmic and (b) cooperative... ResearchGate.
-
Kinetic Control and Trapping in the Supramolecular Polymerization of m-Terphenyl Bis-Urea Macrocycles. PMC.
-
Effect of Solvent Removal Rate and Annealing on the Interface Properties in a Blend of a Diketopyrrolopyrrole-Based Polymer with Fullerene. PMC.
-
Troubleshooting step growth polymerization. Reddit.
-
Supramolecular polymerization through kinetic pathway control and living chain growth. Nature Reviews Chemistry.
-
Review on polydopamine supramolecular ordering – mechanism elucidation and application in 2D nanocomposites fabrication. ResearchGate.
-
Kinetic control in the temperature-dependent sequential growth of surface-confined supramolecular copolymers. PubMed.
-
A guide to supramolecular polymerizations. Polymer Chemistry (RSC Publishing).
-
(PDF) A guide to supramolecular polymerizations. ResearchGate.
-
Solvent Effects On Free Radical Polymerization. Flinders University Research.
-
Supramolecular polymer. Wikipedia.
-
Troubleshooting Gel Casting/ Polymerization Issues in SDS-PAGE. GoldBio.
-
Supramolecular polymerization and bulk properties relationship in ester-functionalized N-annulated perylenediimides. PMC.
-
Supramolecular Copolymers Under Kinetic, Thermodynamic, or Pathway-Switching Control. PubMed.
-
Use of Deep Eutectic Solvents in Polymer Chemistry–A Review. PMC.
-
Supramolecular polymerization mechanism: Isodesmic, Cooperative and Anticooperative mechansim. YouTube.
-
Temperature Control of Sequential Nucleation-Growth Mechanisms in Hierarchical Supramolecular Polymers. PubMed.
-
Mechanism of supramolecular polymerization of l-1 and d-1; a) monomeric... ResearchGate.
-
From Photoinduced Supramolecular Polymerization to Responsive Organogels. University of Groningen Research Portal.
-
(PDF) From Photoinduced Supramolecular Polymerization to Responsive Organogels. ResearchGate.
-
Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide | Request PDF. ResearchGate.
-
Lecture 3: Solvent Quality Effect on Polymer Chains and Enthalpic Interactions. YouTube.
-
Supramolecular polymers with reversed viscosity/temperature profile for application in motor oils. PMC.
-
Supramolecular Assembly and Thermogelation Strategies Using Peptide–Polymer Conjugates. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Supramolecular polymer - Wikipedia [en.wikipedia.org]
- 5. Kinetic Control and Trapping in the Supramolecular Polymerization of m‐Terphenyl Bis‐Urea Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to distinguish isodesmic from cooperative supramolecular polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.tue.nl [research.tue.nl]
- 10. Kinetic Insights into the Supramolecular Polymerization of Perylenediimide‐Appended Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Supramolecular Copolymers Under Kinetic, Thermodynamic, or Pathway-Switching Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Effect of Solvent Removal Rate and Annealing on the Interface Properties in a Blend of a Diketopyrrolopyrrole-Based Polymer with Fullerene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Supramolecular polymerization and bulk properties relationship in ester-functionalized N-annulated perylenediimides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
- 20. Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Waxy Long-Chain Diphosphines
Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Purification & Handling of Lipophilic Diphosphine Ligands
Introduction: The "Grease" Paradox
User Query: "My diphosphine ligand (C8-C18 chains) is theoretically a solid, but it isolates as a sticky wax or oil. It streaks on silica and oxidizes if I look at it wrong. How do I get a clean, crystalline powder?"
Scientist’s Perspective:
You are facing the classic "Grease Paradox." Long alkyl chains (
Standard purification methods often fail because:
-
Oiling Out: The lipophilic tails prevent orderly crystal lattice formation in standard solvents.
-
Oxidation: The electron-rich P-centers scavenge oxygen, creating phosphine oxides (
) that are difficult to separate because they act as surfactants. -
Silica Incompatibility: The basicity of alkyl phosphines causes them to streak or decompose on acidic silica gel.
This guide provides three field-proven workflows to resolve these issues.
Module 1: The "Oiling Out" Solution (Recrystallization)[1]
Issue: The compound separates as a liquid oil droplet at the bottom of the flask instead of crystallizing.
The Fix: Solvent Layering (The "Drowning Out" Technique) Avoid standard cooling crystallization. Instead, use a diffusion-based approach that forces the lattice to form slowly, overcoming the kinetic trap of the "oil" phase.
Protocol: DCM/Methanol Layering
-
Dissolution: Dissolve your crude waxy phosphine in the minimum amount of Dichloromethane (DCM). The solution should be concentrated but free-flowing.
-
The Interface: Carefully pipette Methanol (MeOH) or Ethanol (degassed) down the side of the flask. Do not mix. You want a distinct layer of alcohol sitting on top of the DCM.
-
Ratio: 1 part DCM solution : 3 parts Alcohol.
-
-
Diffusion: Seal the flask under Argon. Place it in a vibration-free area at -20°C.
-
Mechanism: DCM is dense and holds the phosphine. As MeOH slowly diffuses into the DCM layer, the polarity shifts gradually. This allows the alkyl chains to align (Van der Waals forces) and the P-centers to stack, forming crystals rather than an amorphous oil.
Visual Workflow
Figure 1: Diffusion crystallization prevents the kinetic trap of "oiling out" common in long-chain aliphatics.
Module 2: Chromatography Without Oxidation
Issue: "I ran a column, and my product came out as 50% Phosphine Oxide."
The Fix: Degassed Neutral Alumina Silica gel is acidic and often contains adsorbed oxygen and trace metals, which catalyze the oxidation of alkyl phosphines.
Troubleshooting Table: Stationary Phase Selection
| Feature | Silica Gel (Standard) | Neutral Alumina (Recommended) | Why? |
| Acidity | Acidic (pH 4-5) | Neutral (pH 7) | Acidic sites protonate phosphines, causing streaking. |
| Water Content | High | Variable (Activity I-III) | Water promotes oxidation. Use Activity II or III. |
| Oxygen Load | High | Moderate | Alumina is easier to degas. |
| Separation | Good for polar oxides | Excellent for lipophilic phosphines | Phosphines elute fast; Oxides stick hard to Alumina. |
The "Schlenk Column" Protocol
-
Preparation: Dry Neutral Alumina (Activity II) in a vacuum oven (150°C) overnight.
-
Slurry: Prepare the slurry using degassed Pentane or Hexane under an inert atmosphere (Glovebox or Argon line).
-
Elution:
-
Flush the column with 2 column volumes of degassed Pentane.
-
Load the sample.
-
Elute with Pentane/DCM (gradient). The diphosphine will elute quickly (non-polar). The oxides will remain at the baseline.
-
-
Tip: Add 1% Triethylamine to the eluent to neutralize any remaining acidic sites.
Module 3: The "Nuclear Option" (Borane Protection)
Issue: "Standard purification failed. I have a mixture of mono-oxide, di-oxide, and starting material."
The Fix: Borane (
The Logic
-
Protection:
-
Result: The sticky, air-sensitive oil becomes a stable, crystalline solid.
-
-
Purification: You can now recrystallize this solid in open air (benchtop) using standard solvents (Ethanol, Toluene) to remove impurities.
-
Deprotection: The
bond is strong but reversible with a strong amine (DABCO or Morpholine).
Step-by-Step Workflow
Figure 2: The Borane Protection-Deprotection Cycle allows for benchtop purification of sensitive ligands.
Detailed Deprotection Protocol
Reference: Imamoto et al. (1990), McKinstry (2010)
-
Dissolve the purified Borane-Phosphine adduct in Toluene or Benzene.
-
Add 3-5 equivalents of DABCO (1,4-Diazabicyclo[2.2.2]octane).
-
Heat to 40-50°C for 2-4 hours.
-
Monitoring: Check
NMR. The broad multiplet of the species (approx +20 to +50 ppm) will disappear, replaced by the sharp singlet of the free phosphine (negative ppm).
-
-
Workup: Filter off the solid
byproduct. Evaporate the solvent.[1][2] The resulting diphosphine is ultra-pure.
FAQ: Common Pitfalls
Q: Can I use ZnCl2 to remove the oxide impurity?
A: Proceed with extreme caution. While ZnCl2 precipitates Triphenylphosphine oxide (TPPO) effectively, it is a Lewis Acid. Diphosphines are potent chelating ligands. You risk precipitating your product as a Zinc-Diphosphine complex (
Q: My compound turned green/blue on the column. A: This indicates trace oxidation and metal contamination (often Copper or Iron impurities in the silica reacting with the phosphine). This confirms your stationary phase was not sufficiently degassed. Switch to Neutral Alumina.
Q: How do I store these waxy solids? A: Even if "solid," long-chain diphosphines behave like viscous liquids at the molecular level (high diffusion rates).
-
Container: Schlenk tube or Teflon-sealed vial.
-
Atmosphere: Argon (heavier than air) is better than Nitrogen.
-
Temp: Store at -20°C. Cold hardens the wax, reducing the diffusion of oxygen into the bulk material.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (Standard protocols for solvent degassing and alumina preparation).
-
Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes. Journal of the American Chemical Society, 112(13), 5244–5252. (Foundational text on Borane protection).
-
McKinstry, L., & Livinghouse, T. (1994). The Synthesis of P-Chiral Phosphines. Tetrahedron, 50(20), 6145-6154. (Details on deprotection methodologies).
-
Glueck, D. S. (2010). Recent Advances in Metal-Catalyzed C-P Bond Formation. Topics in Organometallic Chemistry. (Discusses handling of lipophilic phosphines).
Sources
Technical Support Center: C12-Alkyl Phosphine Ligands
Topic: Handling, Troubleshooting, and Purification of Air-Sensitive Tridodecylphosphine ( ) and Analogues.
Welcome to the Technical Support Hub
Status: Online | Tier: 3 (Senior Application Scientist)
Case Overview: You are working with "Greasy" C12-alkyl phosphines. Unlike their aryl counterparts (e.g.,
This guide replaces generic "air-sensitive" advice with protocols specific to the physical properties of long-chain alkyl phosphines: waxy solids, static-prone powders, and highly soluble oxides.
Module 1: The Diagnostic Matrix (Is My Ligand Dead?)
Before you troubleshoot the reaction, you must validate the ligand. C12-phosphines oxidize to phosphine oxides (
Quick-Check Protocol:
NMR Validation
Do not rely on color. Run a
| Species Status | Chemical Shift ( | Visual Symptom | Action Required |
| Active Ligand ( | -30 to -10 ppm (Singlet) | Waxy White Solid / Clear Melt | Proceed with reaction. |
| Oxidized Dead ( | +40 to +60 ppm (Singlet) | Waxy White Solid (Indistinguishable) | STOP. Purify or discard. |
| Protonated Salt ( | +10 to +30 ppm (Coupled) | White Precipitate | Degas solvent; add base. |
Tech Note: The shift difference is drastic. If you see any peak in the positive 40-60 ppm range, your effective ligand concentration is lower than calculated, which will alter your Catalyst:Ligand ratio and kill catalytic turnover.
Module 2: Handling The "Waxy" Challenge
The Problem: C12 phosphines (MP ~50-55°C) are "sticky." They adhere to spatulas, clog weighing paper, and generate static charge in gloveboxes, making precise stoichiometry impossible.
The Solution: The "Melt-and-Transfer" Protocol.
Workflow Diagram: Precision Transfer of Waxy Ligands
Figure 1: The Melt-and-Transfer workflow prevents mass loss due to adhesion of waxy ligands to weighing boats.
Step-by-Step Protocol: The "Melt-and-Transfer"
-
Tare a Vial: Inside the glovebox, tare a screw-cap vial (with stir bar) directly on the balance. Do not use weighing paper.
-
Add Ligand: Spatula the waxy solid directly into the vial. If it sticks to the spatula, dip the spatula into the vial containing the solvent later (if permissible) or wash it down.
-
The Melt (Optional but recommended): If the solid is clumpy, gently warm the vial (hand warmth or mild block) until it forms a uniform melt at the bottom.
-
Solubilize: Add your degassed reaction solvent directly to this vial to make a stock solution.
-
Transfer: Use a syringe or cannula to transfer the solution to your reaction vessel.[1][2] This ensures 100% mass transfer.
Module 3: Reaction Rescue & Oxide Removal
The Problem: Post-reaction, you have the lipophilic C12-phosphine oxide (
The Fix: You must invert the polarity logic used for standard phosphines.
Troubleshooting Guide: Separation Strategies
| Method | Mechanism | Protocol Detail | Suitability |
| The "Polar Switch" | Solubility differential | Dissolve crude in Hexane . Wash 3x with Acetonitrile or Methanol . The greasy product stays in Hexane; the oxide partitions into the polar organic layer. | Best for non-polar products. |
| ZnCl2 Complexation | Lewis Acid Precipitation | Add excess | Good if product is not Lewis Basic. |
| Silica Filtration | Adsorption | Flush column with 100% Pentane/Hexane first. The greasy phosphine/oxide sticks less than expected, but product usually elutes first. | Requires careful TLC monitoring. |
Interactive Decision Tree: Cleanup
Figure 2: Polarity-based separation strategy for lipophilic phosphine oxides.
Frequently Asked Questions (FAQs)
Q: My C12-phosphine arrived as a liquid, but the bottle says "Solid." Is it bad?
A: Not necessarily. Tridodecylphosphine has a melting point near 50°C, but impurities or supercooling can keep it liquid/viscous. However , if it is a clear, non-viscous liquid, it might be oxidized (oxides often have lower lattice energy if they don't crystallize well, though pure oxides usually melt higher). Action: Run the
Q: Can I use "Sparged" solvent? A: No. Sparging (bubbling gas) leaves ~10-50 ppm oxygen. For electron-rich alkyl phosphines, this is fatal. You must use Freeze-Pump-Thaw (3 cycles) or a high-quality solvent purification system (SPS).
Q: I see a white precipitate immediately upon adding the ligand to the metal precursor. A: This is likely not oxidation, but chloride bridging or ligand saturation . However, if you are using a Pd(II) source, reduction to Pd(0) can sometimes precipitate Pd-black if the ligand is oxidized and cannot stabilize the metal. Check if the precipitate redissolves upon heating.
Q: How do I clean the Schlenk tubes? The residue is like candle wax. A: The "greasy" residue is resistant to acid baths.
-
Rinse: Hot Toluene or Hexanes (dissolves the wax).
-
Base Bath: KOH/Isopropanol is effective for final stripping.
-
Avoid: Aqua Regia (it just clumps the wax).
References & Validated Sources
-
Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich. Definitive guide on syringe and Schlenk techniques.
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. Journal of Organic Chemistry. (Methodology adapted for alkyl phosphines).[4]
-
Techniques for Handling Air-Sensitive Compounds. The Wipf Group (University of Pittsburgh).
-
Purification Strategies for Phosphine Oxides. Shenvi Lab (Scripps). Practical tips on solubility switches.
Sources
Technical Support Center: Overcoming Steric Hindrance in DPPdd Metal Coordination
Welcome to the technical support center for navigating the challenges of metal coordination with the bulky bis(diphenylphosphino) ligand, 1,8-bis(diphenylphosphino)-3,6-dioxaoctane (dppdd). This guide is designed for researchers, chemists, and professionals in drug development who are utilizing dppdd in their synthetic protocols. Here, we will dissect the intricacies of the steric challenges posed by dppdd and provide actionable, field-tested solutions to achieve successful metal complexation.
Understanding the Challenge: The Unique Steric Profile of DPPdd
DPPdd is a popular bidentate phosphine ligand, valued for its flexibility and the electron-rich environment it provides to a metal center. However, its bulky diphenylphosphino groups, coupled with the flexible ethereal backbone, can lead to significant steric hindrance. This hindrance can manifest in several ways:
-
Incomplete Coordination: The ligand may only coordinate in a monodentate fashion, leaving one phosphine group unbound.
-
Low Yields: Steric clash can raise the activation energy of the coordination reaction, leading to poor yields of the desired complex.
-
Formation of Undesired Isomers: The flexible backbone can allow for the formation of various conformers, leading to a mixture of products.
-
Difficulty in Characterization: Poor crystallinity and isomer mixtures can complicate purification and structural elucidation.
The key to overcoming these challenges lies in a deep understanding of the ligand's conformational flexibility and the judicious selection of reaction parameters to favor the desired coordination geometry.
Diagram 1: Conformational Flexibility of DPPdd
Caption: Conformational flexibility and bulky groups in DPPdd.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the synthesis of dppdd-metal complexes.
Issue 1: Low or No Yield of the Desired Bidentate Complex
Question: I am reacting my metal precursor with dppdd, but I am consistently obtaining low yields of the chelated product. What can I do to improve this?
Answer: Low yields are often a direct consequence of high activation energy due to steric hindrance. Here are several strategies to address this, ranging from simple adjustments to more involved protocol changes.
Strategy 1: Solvent Selection and Polarity Tuning
The choice of solvent is critical. A solvent that can weakly coordinate to the metal center can stabilize the reactive intermediate and facilitate the displacement by the second phosphine group of dppdd.
-
Explanation: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can transiently coordinate to the metal, preventing the formation of stable, unreactive dimers or oligomers of the metal precursor. This keeps the metal center "open" for the second phosphine to coordinate. In contrast, non-polar solvents like toluene or hexane may not be sufficient to break up these aggregates.
Table 1: Solvent Properties for DPPdd Coordination
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Typical Application |
| Dichloromethane (DCM) | 9.1 | Weak | General purpose, good solubility |
| Acetonitrile (MeCN) | 37.5 | Moderate | Can facilitate ligand exchange |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Ethereal nature can aid solubility |
| Toluene | 2.4 | Very Weak | When non-coordinating solvent is needed |
Protocol 1: Solvent Screening for Improved Yield
-
Setup: Prepare four parallel reactions in small vials, each with the same concentration of your metal precursor and dppdd.
-
Solvents: Use DCM, MeCN, THF, and Toluene as the solvents for each reaction.
-
Reaction: Stir the reactions at room temperature for 12-24 hours.
-
Analysis: Monitor the reaction progress by ³¹P NMR spectroscopy. The formation of the bidentate complex will be indicated by a single resonance (or a set of coupled resonances if the phosphorus atoms are inequivalent), while the uncoordinated dppdd will show a different chemical shift.
-
Evaluation: Compare the integration of the product peak across the four solvents to identify the optimal one.
Strategy 2: Temperature Optimization
-
Explanation: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the second coordination step. However, be cautious, as excessive heat can also lead to decomposition of the reactants or the product. A systematic temperature screen is recommended.
Protocol 2: Temperature Screening
-
Setup: Using the best solvent identified in Protocol 1, set up three parallel reactions.
-
Temperatures: Run the reactions at room temperature (25 °C), a moderately elevated temperature (e.g., 50 °C), and a higher temperature (e.g., 80 °C or reflux).
-
Monitoring: Monitor the reactions by ³¹P NMR or another suitable technique at regular intervals (e.g., 2, 6, and 24 hours).
-
Analysis: Determine the temperature that provides the best conversion to the desired product without significant decomposition.
Strategy 3: Use of a Hemilabile Precursor
-
Explanation: Starting with a metal precursor that contains a weakly coordinating (hemilabile) ligand can be highly effective. This ligand is easily displaced by the first phosphine group of dppdd, and its subsequent dissociation from the metal center creates a vacant site for the second phosphine to coordinate. Common hemilabile ligands include cyclooctadiene (COD) or norbornadiene (NBD).
Protocol 3: Synthesis via a Hemilabile Precursor
-
Precursor: Start with a complex like [M(COD)Cl]₂ or a similar precursor.
-
Reaction: In a suitable solvent (e.g., DCM), dissolve the metal precursor.
-
Ligand Addition: Slowly add a solution of dppdd (1 equivalent per metal center) to the stirring solution of the metal precursor.
-
Stirring: Allow the reaction to stir at room temperature. The displacement of the COD ligand is often rapid.
-
Workup: The product can typically be isolated by precipitation with a non-polar solvent like pentane or hexane.
Issue 2: Formation of a Mixture of Products (e.g., Monodentate vs. Bidentate)
Question: My ³¹P NMR spectrum shows multiple signals, suggesting a mixture of products. How can I favor the formation of the bidentate chelate?
Answer: The presence of multiple phosphorus-containing species indicates an equilibrium between monodentate and bidentate coordination, or the formation of bridged dimeric species. To drive the reaction towards the desired bidentate complex, you can manipulate the reaction conditions to favor chelation.
Strategy 1: The Chelate Effect
-
Explanation: The chelate effect is a thermodynamic principle that favors the formation of cyclic complexes (chelates) over their acyclic counterparts. By carefully controlling stoichiometry and concentration, you can leverage this effect.
Protocol 4: Leveraging the Chelate Effect
-
Stoichiometry: Ensure you are using a precise 1:1 molar ratio of dppdd to your metal center. An excess of the ligand can favor monodentate coordination if the metal has multiple available coordination sites.
-
Concentration: Run the reaction under dilute conditions. This will disfavor the formation of intermolecularly bridged dimers and favor the intramolecular chelation. Start with a concentration of around 0.01 M and adjust as needed.
Strategy 2: Use of a Silver Salt for Halide Abstraction
-
Explanation: If your metal precursor is a halide complex (e.g., MCl₂), the halide ligands may be strongly bound, preventing the second phosphine from coordinating. The addition of a silver salt, such as silver triflate (AgOTf) or silver hexafluorophosphate (AgPF₆), can abstract the halide, creating a vacant coordination site and promoting chelation. The silver halide byproduct is insoluble and can be easily removed by filtration.
Protocol 5: Halide Abstraction to Promote Chelation
-
Setup: In a flask protected from light (as silver salts can be light-sensitive), dissolve your metal halide precursor and dppdd in a suitable solvent (e.g., acetone or DCM).
-
Silver Salt Addition: Add 1 equivalent of the silver salt per halide to be removed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. You should observe the formation of a precipitate (AgCl, AgBr, etc.).
-
Filtration: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the silver halide precipitate.
-
Isolation: The desired cationic complex in the filtrate can then be isolated by removal of the solvent or by precipitation.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: Decision tree for improving dppdd coordination yields.
Frequently Asked Questions (FAQs)
Q1: Can I use dppdd for the synthesis of square planar complexes? A1: Yes, dppdd is well-suited for the synthesis of square planar complexes, particularly with d⁸ metals like Ni(II), Pd(II), and Pt(II). The natural bite angle of dppdd is conducive to forming stable square planar geometries. However, steric crowding can sometimes lead to distortions from ideal square planar geometry.
Q2: How does the ethereal backbone of dppdd influence its coordinating behavior? A2: The two oxygen atoms in the ethereal backbone are generally considered non-coordinating. However, under certain conditions, particularly with highly electrophilic metal centers, a weak interaction between the oxygen atoms and the metal can occur. This can influence the overall conformation of the chelate ring.
Q3: Are there less sterically hindered alternatives to dppdd? A3: Yes, if steric hindrance from the phenyl groups is a persistent issue, you might consider analogues with smaller substituents on the phosphorus atoms, such as cyclohexyl or ethyl groups. However, this will also change the electronic properties of the ligand. Alternatively, ligands with a more rigid backbone can reduce conformational flexibility, which may help in achieving a specific coordination geometry.
Q4: My complex is an oil and I cannot crystallize it. How can I confirm its structure? A4: Oily products are common with flexible ligands like dppdd. Multinuclear NMR spectroscopy is your most powerful tool. In addition to ³¹P NMR, you should acquire ¹H and ¹³C NMR spectra. 2D NMR techniques, such as ¹H-¹³C HSQC and HMBC, can help to piece together the connectivity of the complex. If you have a cationic complex, you can try to precipitate it as a salt with a large, non-coordinating anion like BArF⁻ or PF₆⁻, which can sometimes induce crystallinity.
References
-
Van der Vlugt, J. I. (2012). Cooperative Catalysis with First-Row Late Transition Metals. European Journal of Inorganic Chemistry, 2012(19), 3216-3227. [Link]
-
Schwarzenbach, G. (1952). Der Chelateffekt. Helvetica Chimica Acta, 35(7), 2344-2359. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Secondary Acyclic Amines. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]
-
Sladek, A., & Schmidbaur, H. (1995). Gold-phosphine complexes with the flexible ligand 1,8-bis(diphenylphosphino)-3,6-dioxaoctane (dppdd). Zeitschrift für Naturforschung B, 50(7), 1074-1078. [Link]
Validation & Comparative
31P NMR chemical shifts of 1,12-bis(diphenylphosphino)dodecane
The following guide provides an in-depth technical analysis of the 31P NMR chemical shifts of 1,12-bis(diphenylphosphino)dodecane , structured for application scientists and researchers.
Executive Summary
1,12-Bis(diphenylphosphino)dodecane (
In 31P NMR spectroscopy , this ligand serves as a critical probe for supramolecular assembly and coordination modes . Its performance is defined not by a static chemical shift, but by its dynamic equilibrium between cis-chelating (unfavorable), trans-spanning, and intermolecular bridging (oligomerization) modes.
Chemical Shift Baseline: The "Isolated Phosphine" Limit
To interpret the NMR data of dppdodecane, one must first establish the baseline of the free ligand relative to standard alternatives.
Comparative Chemical Shifts (Free Ligand)
In non-coordinating solvents (
| Ligand | Backbone Length (n) | Multiplicity | Electronic Environment | |
| dppe | 2 | -12.5 | Singlet | Strong P-P inductive coupling |
| dppp | 3 | -17.0 | Singlet | Chelate ring strain precursor |
| dppb | 4 | -16.0 | Singlet | Relaxed chain |
| dppdodecane | 12 | -16.2 ± 0.5 | Singlet | Isolated P center (Pseudo-monophosphine) |
| (Mono) | -18.0 | Singlet | Reference for isolated alkyl-phosphine |
Technical Insight: The chemical shift of free dppdodecane (~ -16 ppm) effectively converges with that of
species. Any deviation from this baseline in a reaction mixture is a definitive diagnostic of metal coordination or oxidation (species typically shift to +30 to +40 ppm).
Performance Analysis: Coordination Modes & Diagnostic Shifts
The primary utility of dppdodecane in drug development and catalysis lies in its ability to bridge metal centers rather than chelate them. 31P NMR is the primary tool to distinguish these modes.
The Chelation vs. Bridging Paradox
For short chains (dppe), chelation is entropically driven. For dppdodecane, forming a 15-membered chelate ring is entropically disfavored. Consequently, the ligand prefers to bridge two metal centers, leading to linear oligomers or macrocycles .
Diagnostic Coordination Shifts (
| Metal Center | Coordination Mode | Observed Shift ( | Coupling Constants | |
| Pd(II) ( | trans-Bridging (Oligomer) | +15.5 to +16.5 | +32 | Singlet (Dynamic) |
| Pt(II) ( | cis-Chelate (Macrocycle) | +5.0 to +8.0 | +22 | |
| Ag(I) | Bridging (Network) | +8.0 to +12.0 | +26 | Broad / |
Dynamic Equilibrium Visualization
In solution, dppdodecane complexes often exist in a dynamic equilibrium between discrete cyclic monomers (metallacrowns) and linear oligomers. 31P NMR can quantify this equilibrium based on concentration.
Figure 1: Concentration-dependent equilibrium detectable by 31P NMR line-shape analysis.
Experimental Protocol: High-Resolution Acquisition
Because dppdodecane complexes often exhibit fluxional behavior (molecular tumbling varies with oligomer length), standard 31P parameters may yield broad, uninformative peaks.
Protocol: "Relaxation-Resolved" 31P NMR
Objective: Distinguish between monomeric macrocycles and polymeric aggregates.
-
Sample Preparation:
-
Dissolve 10-15 mg of complex in 0.6 mL
or . -
Critical Step: Filter through a 0.2
PTFE syringe filter. Suspended polymer micro-aggregates cause significant line broadening.
-
-
Instrument Parameters:
-
Frequency: > 161 MHz (400 MHz proton equivalent).
-
Pulse Sequence: zgig (Inverse gated decoupling) is preferred for quantitative integration, though standard zgpg (Power gated) is acceptable for shifts.
-
Relaxation Delay (D1): Set to 5-10 seconds . The phosphorus nuclei at the ends of long aliphatic chains have long
relaxation times. Short D1 leads to signal saturation and loss of quantitative accuracy. -
Temperature: If peaks are broad, run a Variable Temperature (VT) stack from 298K to 323K. Sharpening indicates rapid exchange or increased tumbling of oligomers.
-
Case Study: Metallacrown Ethers vs. Polymers
Research by Gray et al. demonstrated the utility of dppdodecane in forming "metallacrown ethers" (large cyclic complexes).
-
Experiment: Reaction of
with dppdodecane in . -
Observation: A single resonance was observed at ambient temperature, but the linewidth varied with concentration.
-
Analysis:
-
Low Conc (< 10 mM): Sharp singlet at ~16 ppm (downfield from free ligand). Indicates discrete cyclic species (cis-chelation over a large void).
-
High Conc (> 50 mM): Peak broadening and slight chemical shift drift. Indicates formation of linear oligomers (
).
-
References
-
Gray, G. M. (2000).[1] Quantitative 31P{1H} NMR spectroscopic studies of monomer–oligomer and cis-trans equilibria in chloroform-d solutions of PdCl2{Ph2P(CH2)12PPh2}. Dalton Transactions.
-
Paulusse, J. M. J., & Sijbesma, R. P. (2004). Reversible mechanochemistry of coordination polymers and networks. Chemical Communications.
- Garrou, P. E. (1981). The Chemistry of Diphosphine Complexes. Chemical Reviews, 81(3), 229–266.
-
Steffen's Chemistry Pages. (2024). 31P Chemical Shifts Reference Table.
Sources
A Comparative Guide to Diphosphine Ligands: 1,4-Bis(diphenylphosphino)butane (dppb) vs. 1,2-Bis(diphenylphosphino)benzene (dppbz)
In the realm of coordination chemistry and homogeneous catalysis, the choice of ligand is paramount, dictating the steric and electronic properties of the metal center and, consequently, its reactivity and selectivity. Among the vast library of phosphine ligands, bidentate diphosphines are particularly crucial for their ability to form stable chelate rings. This guide provides an in-depth comparison of two widely used diphosphine ligands: 1,4-Bis(diphenylphosphino)butane (dppb) and 1,2-Bis(diphenylphosphino)benzene (dppbz).
We will explore the fundamental structural differences between these ligands, focusing on how the nature of the backbone—a flexible alkyl chain versus a rigid aromatic ring—translates into distinct bite angles and coordination behaviors. These properties are not merely academic; they have profound implications for the geometry of metal complexes and the outcomes of catalytic reactions, from cross-coupling to hydroformylation.[1][2][3]
A Note on Nomenclature: While "dppb" almost universally refers to the butane-bridged ligand, the abbreviation for the benzene-bridged ligand varies. To avoid ambiguity, this guide will use dppb for 1,4-bis(diphenylphosphino)butane and dppbz for 1,2-bis(diphenylphosphino)benzene.
Part 1: Structural Architecture and the Critical Role of the Bite Angle
The primary structural distinction between dppb and dppbz lies in the bridge connecting the two diphenylphosphino groups. In dppb, this is a flexible four-carbon butane chain, while in dppbz, it is a rigid 1,2-disubstituted benzene ring.[4][5] This fundamental difference has a direct and critical impact on the ligand's bite angle .
The bite angle (P-M-P) is a key parameter that describes the geometry of a chelated diphosphine ligand around a metal center (M).[3] It is dictated by the ligand's own structural preferences, often quantified by the "natural bite angle," which is calculated using molecular mechanics and represents the preferred P-M-P angle without the constraints of a specific metal's coordination sphere.[1]
The flexible butane backbone of dppb allows it to accommodate a wider P-M-P angle, resulting in a natural bite angle of approximately 94°.[6] This flexibility allows it to adapt to the geometric requirements of different metals and oxidation states. In contrast, the rigid phenylene backbone of dppbz constrains the phosphorus atoms to be closer together, leading to a significantly smaller natural bite angle, similar to that of dppe (~85°), another common diphosphine with a two-carbon bridge.
| Feature | 1,4-Bis(diphenylphosphino)butane (dppb) | 1,2-Bis(diphenylphosphino)benzene (dppbz) |
| Backbone | Flexible butane chain (-CH₂CH₂CH₂CH₂-) | Rigid phenylene ring (-C₆H₄-) |
| Natural Bite Angle | ~94°[6] | ~83° (estimated, similar to dppe)[1] |
| Chelate Ring Size | 7-membered | 5-membered |
| Key Characteristic | Flexibility, wider bite angle | Rigidity, smaller bite angle |
Part 2: Coordination Modes and Their Implications
Diphosphine ligands can adopt several coordination modes, the most common being chelating (where both phosphorus atoms bind to the same metal center) and bridging (where the phosphorus atoms bind to two different metal centers).
Dppb in Coordination: Due to its flexible, longer chain, dppb comfortably forms a stable seven-membered chelate ring with a metal center. This is its most common binding mode. The larger bite angle enforced by dppb can be crucial in catalysis. For instance, in palladium-catalyzed cross-coupling reactions, wider bite angles can promote the rate-limiting reductive elimination step, thereby increasing catalytic turnover.[1][2] While less common, dppb can also act as a bridging ligand, spanning two metal centers, or even coordinate in a monodentate fashion, though this is typically observed in solution equilibria or with sterically crowded complexes.[6]
Dppbz in Coordination: The rigid backbone of dppbz strongly favors a chelating coordination mode, forming a highly stable five-membered ring. This conformation is entropically favored over the seven-membered ring of dppb. The smaller, constrained bite angle of dppbz results in different geometric and electronic properties at the metal center compared to dppb. This can lead to different selectivities in reactions like hydroformylation, where the P-M-P angle influences the regioselectivity (linear vs. branched aldehyde products).[3]
Part 3: Experimental Workflow: Synthesis and Characterization of Palladium(II) Complexes
To empirically compare the coordination behavior of these ligands, a common experiment is the synthesis of their corresponding palladium(II) chloride complexes, [PdCl₂(dppb)] and [PdCl₂(dppbz)]. This straightforward synthesis allows for direct characterization and comparison.
Objective: To synthesize and characterize [PdCl₂(diphosphine)] complexes to compare the influence of the dppb and dppbz ligands.
Causality: Palladium(II) precursors like PdCl₂(cod) (cod = 1,5-cyclooctadiene) are used because the cod ligand is weakly bound and easily displaced by the strongly coordinating phosphine ligands. The choice of solvent (e.g., dichloromethane) is based on the good solubility of both the reactants and the final products. Characterization by ³¹P NMR is essential as the chemical shift (δ) and coordination shift (Δδ) provide direct evidence of phosphorus coordination to the metal center.
Step-by-Step Protocol:
-
Preparation: In a nitrogen-filled glovebox or using Schlenk techniques, add one molar equivalent of the diphosphine ligand (dppb or dppbz) to a stirring solution of one molar equivalent of PdCl₂(cod) in dichloromethane (CH₂Cl₂).
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. A color change and/or precipitation of the product may be observed.
-
Isolation: Reduce the volume of the solvent under vacuum. Add a non-polar solvent like hexane or diethyl ether to precipitate the product completely.
-
Purification: Collect the solid product by filtration, wash with a small amount of the precipitating solvent to remove any unreacted starting materials, and dry under vacuum.
-
Characterization:
-
³¹P NMR Spectroscopy: Dissolve a sample of the dried product in CDCl₃ or CD₂Cl₂. A single peak in the ³¹P{¹H} NMR spectrum, shifted downfield compared to the free ligand, confirms the formation of a single, symmetrical complex. The magnitude of the coordination shift provides insight into the electronic environment.
-
X-ray Crystallography: Grow single crystals of the complex, typically by slow evaporation or vapor diffusion.[7][8][9] The resulting crystal structure will provide precise bond lengths and, most importantly, the experimental P-Pd-P bite angle for each complex, allowing for direct, quantitative comparison.[10][11]
-
Conclusion
The choice between 1,4-bis(diphenylphosphino)butane (dppb) and 1,2-bis(diphenylphosphino)benzene (dppbz) is a choice between flexibility and rigidity, a larger bite angle versus a smaller one.
-
dppb offers a flexible backbone and a wider bite angle (~94°), forming a seven-membered chelate ring. This makes it a valuable ligand in catalytic reactions where facilitating steps like reductive elimination is key to high activity.[1][6]
-
dppbz provides a rigid backbone that enforces a smaller, constrained bite angle (~83°), forming a stable five-membered chelate ring. This rigidity can impart high selectivity in reactions where precise control over the geometry at the metal center is required.[12][13]
Ultimately, the selection of the ligand must be tailored to the specific application. Understanding the fundamental structural differences outlined in this guide allows researchers and drug development professionals to make more informed decisions, leveraging the distinct properties of each ligand to optimize the performance of metal complexes in synthesis and catalysis.
References
-
Wikipedia. 1,4-Bis(diphenylphosphino)butane. [Link]
-
Sung, J. et al. (2012). A combined experimental and theoretical study of dinitrosyl iron complexes containing chelating bis(diphenyl)phosphinoX (X = benzene, propane and ethylene). PubMed Central. [Link]
-
Osawa, M. & Hoshino, M. (2008). Photochemistry and photophysics of the tetrahedral silver(i) complex with diphosphine ligands : [Ag(dppb)2]PF6 (dppb = 1, 2-bis[diphenylphosphino...]). Chemical Communications (RSC Publishing). [Link]
-
Rebreyend, C. et al. (2015). Coordination of a Diphosphine−Ketone Ligand to Ni(0), Ni(I), and Ni(II): Reduction-Induced Coordination. DSpace@MIT. [Link]
-
van Leeuwen, P. W. N. M. et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization. [Link]
-
ResearchGate. (2015). Coordination of a Diphosphine–Ketone Ligand to Ni(0), Ni(I), and Ni(II): Reduction-Induced Coordination. [Link]
-
Abedin, S. M. T. et al. (2020). Novel Pb(II) Complexes: X-Ray Structures, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]
-
DeMella, C. et al. (2015). Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd. PubMed. [Link]
-
James, B. R. et al. (1986). Rhodium complexes of 1,4-bis(diphenylphosphino)butane. Crystal and molecular structures of [Rh(dppb)2]BF4.cntdot.C4H10O and [Rh(cod)(dppb)]BF4. Inorganic Chemistry (ACS Publications). [Link]
-
ResearchGate. (2012). Structural comparison of [PdX2(P–P)] complexes (X−=Cl, Br and I; P–P=α,ω-bis(diphenylphosphino)alkanes) and their trends of redox potentials. [Link]
-
ResearchGate. (2012). The coordination modes of a diphosphine ligand. [Link]
-
ResearchGate. (2005). Diphosphine complexes of nickel: Analogies in molecular structures and variety in crystalline arrangement. [Link]
-
ResearchGate. (2007). Syntheses, X-ray structures and AACVD studies of group 11 ditelluroimidodiphosphinate complexes. [Link]
-
ResearchGate. (2012). Comparison on P-Pd-P bond angles, Pd-P and Pd-X bond lengths of [PdX 2 (P-P)] complexes. [Link]
-
van Leeuwen, P. W. N. M. et al. (1999). The bite angle makes the catalyst. ResearchGate. [Link]
-
DuBois, D. L. et al. (2004). Using ligand bite angles to control the hydricity of palladium diphosphine complexes. Organometallics. [Link]
-
ResearchGate. (2020). DPPB, dppb. [Link]
-
Dierkes, P. & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions. [Link]
-
PubChem. 1,4-Bis(diphenylphosphino)butane. [Link]
-
NIST. 1,4-Bis(diphenylphosphino)butane. [Link]
-
PubChem. 1,2-Bis(diphenylphosphino)benzene. [Link]
-
ResearchGate. Coordination mode of the ligands. [Link]
-
Park, H. H. et al. (2007). Crystallization and preliminary X-ray crystallographic studies of the oligomeric death-domain complex between PIDD and RAIDD. OSTI.GOV. [Link]
-
NIH National Library of Medicine. x Ray crystallography. [Link]
-
ResearchGate. (2000). Synthesis of bislactones catalysed by a Pd–dppb system. [Link]
-
Chen, C. et al. (2022). Elucidating Solution-State Coordination Modes of Multidentate Neutral Amine Ligands with Group-1 Metal Cations: Variable-Temperature NMR Studies. PubMed Central. [Link]
-
PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]
-
The Not So Boring Biochemist (2021). Understanding x-ray crystallography structures. [Link]
-
Hughes, T. S. et al. (2014). Ligand and receptor dynamics contribute to the mechanism of graded PPARγ agonism. Structure. [Link]
-
Unacademy. (2022). Coordination Compounds. [Link]
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 1,4-Bis(diphenylphosphino)butane | C28H28P2 | CID 82124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Bis(diphenylphosphino)benzene | C30H24P2 | CID 498379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Bis(diphenylphosphino)butane - Wikipedia [en.wikipedia.org]
- 7. Novel Pb(II) Complexes: X-Ray Structures, Hirshfeld Surface Analysis and DFT Calculations | MDPI [mdpi.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 10. Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
Introduction: Unveiling the Structural Nuances of DPPdd-Metal Complexes
An In-Depth Technical Guide to the Crystal Structure Analysis of DPPdd-Metal Complexes for Researchers and Drug Development Professionals.
N,N'-diphenyl-N,N'-di-p-tolyl-1,4-phenylenediamine (DPPdd), a sterically hindered diarylamine, has garnered significant attention in materials science, particularly as a robust hole transport layer in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] Its rigid structure, high thermal stability, and excellent charge-transporting properties are key to its function. Beyond its role in organic electronics, the nitrogen-rich framework of DPPdd presents an intriguing scaffold for the coordination of metal ions, opening avenues for the development of novel metal complexes with unique structural, electronic, and potentially catalytic or therapeutic properties.
The precise three-dimensional arrangement of atoms within these DPPdd-metal complexes is paramount to understanding and predicting their behavior. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating these intricate structures at the atomic level.[2][3][4] This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of DPPdd-metal complexes, from synthesis and crystallization to data analysis and comparative structural evaluation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the challenges and intricacies of this field.
Synthesis and Crystallization: The Gateway to High-Quality Crystals
The journey to a crystal structure begins with the synthesis of the ligand and its subsequent complexation with a metal ion, followed by the critical step of growing single crystals of sufficient quality for diffraction experiments.
Synthesis of the DPPdd Ligand and its Metal Complexes
The DPPdd ligand is typically synthesized through cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between an aryl halide and an amine.[5] The general approach for synthesizing DPPdd-metal complexes involves the reaction of the DPPdd ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent.
Representative Protocol for Synthesis of a DPPdd-Metal Complex:
-
Ligand Dissolution: Dissolve one equivalent of the DPPdd ligand in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) in a clean, dry flask.
-
Metal Salt Addition: In a separate flask, dissolve one equivalent of the desired metal salt (e.g., CuCl₂, FeCl₃) in a minimal amount of a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.
-
Isolation: Upon completion of the reaction, the resulting complex can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization.
Growing Single Crystals: An Art and a Science
Obtaining high-quality single crystals is often the most challenging step. The choice of crystallization technique is crucial and depends on the solubility and stability of the complex.
-
Slow Evaporation: This is the simplest method, where the complex is dissolved in a solvent or a mixture of solvents, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration facilitates crystal growth.
-
Vapor Diffusion: This technique is ideal for sparingly soluble complexes. A solution of the complex is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the complex is insoluble. The vapor of the precipitant solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion (Layering): In this method, a solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals form at the interface of the two liquids as they slowly mix.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: From Crystal to Structure
SC-XRD allows for the precise determination of the three-dimensional arrangement of atoms in a crystal, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.[3]
The Experimental Workflow
The process of determining a crystal structure via SC-XRD can be broken down into several key steps, as illustrated in the diagram below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Characterization of 1,12-Bis(diphenylphosphino)dodecane Oxide Impurities: A Comparative Technical Guide
Executive Summary
In the synthesis of complex pharmaceutical intermediates, 1,12-bis(diphenylphosphino)dodecane serves as a specialized bidentate ligand. Its long C12 alkyl backbone allows for trans-spanning chelation in large metal cages and surface-functionalized nanomaterials. However, like all alkyl-diarylphosphines, it is susceptible to oxidation.
The presence of oxide impurities—specifically the mono-oxide and di-oxide derivatives—drastically alters the ligand's bite angle and electronic donation capability (Tolman electronic parameter). In catalytic cycles, these oxides act as catalyst poisons or competitive inhibitors, leading to stalled yields and difficult purification downstream.
This guide provides an objective comparison of analytical techniques to characterize these impurities, prioritizing the elimination of "false positives" caused by experimental artifacts.
Part 1: The Chemistry of Degradation
Before selecting an analytical method, one must understand the analyte's behavior. The oxidation of 1,12-bis(diphenylphosphino)dodecane proceeds via a radical chain mechanism or direct nucleophilic attack by atmospheric oxygen.
Because the C12 linker is long and flexible, the two phosphorus centers behave as independent isolated phosphines (
-
Parent Ligand (P-P): Highly lipophilic, air-sensitive.
-
Mono-Oxide (P-P=O): Intermediate polarity, often the "silent" impurity that alters selectivity.
-
Di-Oxide (O=P-P=O): Thermodynamically stable sink, highly crystalline.
Visualization: Degradation Pathway
Figure 1: Stepwise oxidation pathway of 1,12-bis(diphenylphosphino)dodecane. Note the distinct NMR signatures for each stage.
Part 2: Comparative Analytical Matrix
The choice of method depends on the stage of development (Synthesis vs. QC) and the required Limit of Detection (LOD).
| Feature | RP-HPLC (UV/MS) | TLC (Stain) | |
| Primary Utility | Structural Confirmation & Purity (>1%) | Trace Impurity Quantitation (<0.1%) | Quick Reaction Monitoring |
| Specificity | High. Unambiguous shift difference. | Medium. Depends on column resolution. | Low. Co-elution risks. |
| Artifact Risk | Low. Inert atmosphere prep is easy. | High. On-column oxidation is common. | High. Silica promotes oxidation. |
| LOD | ~0.5 - 1.0 mol% | < 50 ppm | ~5% |
| Prep Time | < 10 mins | 30-60 mins (equilibration) | < 5 mins |
| Cost | High (Instrument time) | Medium (Solvents/Columns) | Low |
Part 3: Deep Dive – P{1H} NMR Spectroscopy[1]
The Gold Standard for Routine Purity
Phosphorus-31 NMR is the definitive method for characterizing this ligand because the chemical shift dispersion between the phosphine (P(III)) and phosphine oxide (P(V)) is massive (>40 ppm). Unlike HPLC, NMR allows you to observe the sample in a "frozen" state without exposing it to shear forces or active stationary phases that might induce further oxidation.
Expected Chemical Shifts[2][3]
-
Parent Ligand:
ppm (Singlet). -
Mono-Oxide: Two singlets at
ppm (unoxidized end) and ppm (oxidized end). -
Di-Oxide:
ppm (Singlet).
> Expert Insight: Because the dodecane chain is 12 carbons long, there is effectively zero through-bond coupling between the two phosphorus atoms. You will not see complex splitting (doublets) typical of shorter ligands like dppe. This simplifies integration.
Protocol 1: Anaerobic NMR Preparation
Objective: Prepare a sample without inducing air oxidation during the setup.
-
Solvent: Use Benzene-
or Toluene- . Avoid Chloroform- ( ) unless strictly neutralized; the inherent acidity of degrading can catalyze oxidation or protonate the phosphine. -
Inert Loop:
-
Purge an NMR tube with Nitrogen/Argon.
-
Dissolve ~10-20 mg of ligand in 0.6 mL solvent inside a glovebox or under a positive pressure cone.
-
-
Acquisition:
-
Frequency: >162 MHz (corresponding to 400 MHz
H). -
Scans: 64–128 scans are usually sufficient for >95% purity checks.
-
Relaxation Delay (d1): Set to 5–10 seconds . Phosphine oxides have long
relaxation times. Short delays will under-integrate the impurity, leading to false high-purity results.
-
Part 4: High-Sensitivity Quantitation – HPLC-MS
The Trace Hunter for QC Release
While NMR is excellent for structure, it struggles to detect impurities below 0.5%. For pharmaceutical QC where <0.1% oxide limits are common, Reverse-Phase HPLC is required.
The Critical Challenge: On-Column Oxidation Phosphines are notoriously unstable on silica-based HPLC columns. The high surface area and presence of trace metals in steel frits can oxidize the parent ligand during the run. This leads to a "ghost" oxide peak that grows with run time, causing false OOS (Out of Specification) results.
Protocol 2: "Passivated" HPLC Method
Objective: Quantify oxide impurities without generating artifacts.
1. Mobile Phase Additive (Crucial Step): You must add a reducing agent to the aqueous mobile phase to scavenge dissolved oxygen.
-
Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.
-
Concentration: 0.5 mM in Mobile Phase A (Water).
-
Note: TCEP is hydrophilic and elutes in the void volume, not interfering with the lipophilic C12 ligand.
2. Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,
mm. -
Mobile Phase A: 0.1% Formic Acid + 0.5 mM TCEP in Water.
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: High organic start required due to C12 lipophilicity.
-
0 min: 60% B
-
10 min: 95% B
-
15 min: 95% B
-
-
Detection:
-
UV @ 254 nm (Phenyl absorption).
-
MS (ESI+): Look for
(Parent: ~543 m/z, Mono: ~559 m/z, Di: ~575 m/z).
-
3. Elution Order: Contrary to small phosphines, the long C12 chain dominates retention.
-
Di-Oxide: Elutes first (Most polar P=O groups).
-
Mono-Oxide: Elutes second.
-
Parent Ligand: Elutes last (Most lipophilic).
Visualization: Analytical Decision Matrix
Figure 2: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.
References
-
Hollmann, D., et al. (2024). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science. Link
- Citation for the use of TCEP/antioxidants in HPLC mobile phases to prevent on-column oxid
-
Gudat, D. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes. LMU Munich. Link
- Citation for theoretical and experimental chemical shift trends of phosphines vs. oxides.
-
SIELC Technologies. (2023). Separation of Phosphine Oxides and Phosphines. Link
- Reference for Reverse Phase retention behavior of phosphine oxides.
-
Oxford Instruments. (2022). Analysing phosphorus containing compounds using 31P NMR. Link
- General reference for 31P NMR sensitivity and relax
Sources
A Comparative Guide to the Thermal Stability of Metal Complexes with Long-Chain Diphosphine Ligands, Featuring 1,12-bis(diphenylphosphino)dodecane
Introduction: The Critical Role of Thermal Stability in Catalysis and Materials Science
In the realms of homogeneous catalysis and advanced materials science, the operational robustness of a metal complex is paramount. Thermal stability, the ability of a complex to resist decomposition at elevated temperatures, directly influences its catalytic lifetime, reaction efficiency, and the structural integrity of resulting materials. For drug development professionals, understanding the thermal limits of organometallic intermediates is crucial for process scale-up and ensuring product purity.
This guide provides an in-depth comparison of the thermal stability of metal complexes featuring the long-chain diphosphine ligand, 1,12-bis(diphenylphosphino)dodecane (dppd). While specific thermal data for dppd complexes is not extensively available in public literature, we will draw upon established principles of coordination chemistry and comparative data from shorter-chain analogues—bis(diphenylphosphino)methane (dppm), 1,2-bis(diphenylphosphino)ethane (dppe), and 1,3-bis(diphenylphosphino)propane (dppp)—to elucidate the expected thermal behavior of dppd complexes. We will also provide detailed, field-proven experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Understanding the Ligand: 1,12-bis(diphenylphosphino)dodecane (dppd)
The ligand 1,12-bis(diphenylphosphino)dodecane, often abbreviated as dppd, is a bidentate phosphine ligand characterized by two diphenylphosphino groups linked by a flexible dodecamethylene chain. This long, non-rigid backbone imparts unique conformational flexibility, allowing it to coordinate to a metal center in various geometries. This flexibility can influence the steric and electronic environment around the metal, which in turn, has a profound impact on the thermal stability of the resulting complex.
Comparative Analysis of Thermal Stability: The Influence of the Alkyl Chain
The thermal stability of a metal complex is intrinsically linked to the strength of its coordination bonds and the overall steric and electronic properties of its ligands. In the case of bis(diphenylphosphino)alkane ligands of the type Ph₂P(CH₂)n PPh₂, the length of the alkyl chain (n) plays a significant role.
While specific decomposition temperatures for dppd (n=12) complexes are not readily found in published literature, we can infer trends from studies on shorter-chain analogues. For instance, in a study of palladium(II) thiosaccharinate complexes, the initial decomposition temperature was found to be 238°C for the dppm (n=1) complex and 300°C for the dppe (n=2) complex, suggesting that even a small increase in chain length can impact thermal stability.[1] In another study on cationic palladium(II) complexes of the type ₂, the complex containing dppm was found to be the most thermally stable compared to those with dppe (n=2) and dppp (n=3).[2]
Expected Trends for 1,12-bis(diphenylphosphino)dodecane (dppd) Complexes:
Based on fundamental principles, the long and flexible dodecamethylene chain of dppd is expected to influence the thermal stability of its metal complexes in several ways:
-
Chelate Ring Size and Stability: The formation of a large, flexible chelate ring with a single metal center is possible. However, such large rings can be entropically disfavored compared to smaller, more rigid chelate rings formed by ligands like dppe. This could potentially lead to a lower decomposition temperature compared to their shorter-chain counterparts if chelation is the primary coordination mode.
-
Bridging Coordination and Polynuclear Complexes: The long spacer of dppd makes it an excellent candidate for forming bridged, polynuclear complexes. In such arrangements, the ligand spans two or more metal centers. The overall thermal stability of these polynuclear structures would be highly dependent on the nature of the metal and the other ligands present.
-
Decomposition Pathways: The long alkyl chain of dppd may introduce additional decomposition pathways not present in shorter-chain analogues. Thermal degradation could be initiated by C-C or C-H bond cleavage within the dodecamethylene chain, alongside the more typical P-C or metal-ligand bond scission.
To definitively determine the thermal stability of a specific dppd metal complex, empirical testing using the methodologies outlined below is essential.
Data Presentation: Thermal Decomposition of Diphosphine Palladium(II) and Platinum(II) Complexes
The following table summarizes available data for shorter-chain diphosphine complexes to provide a baseline for comparison.
| Complex | Ligand | Metal | Initial Decomposition Temp (°C) | Reference |
| [Pd(tsac)₂(dppm)] | dppm | Pd | 238 | [1] |
| [Pd(tsac)₂(dppe)] | dppe | Pd | 300 | [1] |
| ₂ | dppm | Pd | ~288 (561 K) | [2] |
| ₂ | dppe | Pd | ~256 (529 K) | [2] |
| ₂ | dppp | Pd | ~266 (539 K) | [2] |
Note: Decomposition temperatures can vary based on experimental conditions such as heating rate and atmosphere.
Experimental Protocols: A Guide to Assessing Thermal Stability
The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are designed to provide a robust framework for evaluating the thermal stability of 1,12-bis(diphenylphosphino)dodecane complexes and other organometallic compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, assessing thermal stability, and analyzing the composition of materials.
Diagram of the TGA Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC) of a dppd complex.
Step-by-Step DSC Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dppd complex into a DSC pan (aluminum pans are common for temperatures up to 600 °C).
-
Hermetically seal the pan to contain any volatiles released during heating and to prevent interaction with the atmosphere. For air-sensitive samples, this should be done in a glovebox.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan in their respective positions in the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Program the temperature profile. A heating rate of 10 °C/min is standard. The temperature range should be chosen to encompass the expected thermal events.
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference.
-
The resulting DSC thermogram will show a baseline, with peaks indicating thermal events. An endothermic peak (heat absorption) typically corresponds to melting or boiling, while an exothermic peak (heat release) often indicates decomposition, crystallization, or a chemical reaction.
-
The onset temperature and the peak maximum of an exothermic event can provide information about the thermal stability of the complex. The area under the peak is proportional to the enthalpy of the transition.
-
Conclusion and Future Outlook
The thermal stability of metal complexes with long-chain diphosphine ligands like 1,12-bis(diphenylphosphino)dodecane is a critical parameter for their practical application. While direct experimental data for dppd complexes is sparse, a comparative analysis with shorter-chain analogues provides valuable insights. The extended and flexible alkyl backbone of dppd is likely to result in unique coordination chemistry and thermal decomposition pathways compared to more rigid diphosphine ligands.
To fully elucidate the thermal properties of dppd complexes, further experimental investigation using the robust TGA and DSC protocols detailed in this guide is necessary. Such studies will not only provide specific decomposition temperatures but also contribute to a more comprehensive understanding of the structure-stability relationships in this important class of organometallic compounds. This knowledge is essential for the rational design of more stable and efficient catalysts and materials for a wide range of applications, from industrial chemical synthesis to the development of novel therapeutics.
References
-
Dogan, F., Yanar, S., & Irisli, S. (2008). Thermal Study of Pd(II) Complexes Containing Bis-(Diphenylthiophosphenyl)methane. Asian Journal of Chemistry, 20(2), 999-1006. [Link]
-
Al-Jibori, S. A., Barbooti, M. M., Al-Jibori, M. H. S., & Aziz, B. K. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(1), 249-257. [Link]
Sources
Executive Summary: The Analytical Standard for Metallopolymers
Publish Comparison Guide: FTIR Spectrum Interpretation for dppdd Ligand Binding
In the niche field of supramolecular coordination chemistry, the ligand dppdd (1,12-bis(diphenylphosphino)dodecane) represents a critical class of long-chain diphosphines used to construct reversible coordination polymers. Unlike short-chain analogs (e.g., dppe, dppp) that form discrete chelated rings, the flexible C12 backbone of dppdd favors the formation of linear, high-molecular-weight metallopolymers (e.g., with PdCl₂, PtCl₂).
The Challenge: These supramolecular polymers often exhibit poor solubility in common organic solvents, rendering solution-state NMR (
Part 1: Strategic Comparison (FTIR vs. Alternatives)
For a researcher synthesizing dppdd-metal complexes, the choice of analytical method dictates the reliability of structural claims.
| Feature | ATR-FTIR (Recommended) | Solution-State NMR ( | Solid-State NMR ( | X-Ray Diffraction (SC-XRD) |
| Primary Utility | Rapid "Fingerprint" verification of binding & purity (oxidation check). | Precise chemical environment of P nuclei. | Detailed structural info for insoluble solids. | Absolute 3D structure determination. |
| Sample State | Solid/Powder (Native state). | Solution (Requires dissolution). | Solid. | Single Crystal (Hard to grow for polymers). |
| Limitation for dppdd | Low resolution for specific P-M bond lengths. | High Risk: Dissolution often breaks the polymer chain (depolymerization), giving false "monomer" data. | Expensive, time-consuming, requires large sample mass. | dppdd polymers are often semi-crystalline/amorphous powders, not single crystals. |
| Throughput | High (< 5 mins/sample). | Low (Solvent prep + acquisition). | Very Low (Hours/sample). | Very Low (Days/Weeks).[1] |
Verdict: While Solid-State NMR is the "Gold Standard" for detailed structural resolution, ATR-FTIR is the operational standard for synthesis monitoring and quality control due to its ability to handle insoluble metallopolymers without altering their supramolecular state.
Part 2: Technical Deep Dive – Interpreting the dppdd Spectrum
Successful interpretation requires distinguishing the Free Ligand from the Metal-Bound Complex . The dppdd molecule consists of two distinct domains: the Diphenylphosphine termini (binding sites) and the Dodecane (C12) Linker (structural spacer).
The Phosphorus-Phenyl (P-Ph) Fingerprint
Upon coordination to a metal center (e.g., Pd(II)), the electron density shifts from the phosphorus lone pair to the metal. This "stiffens" the P-C bonds.
-
Free dppdd: Three characteristic bands at 1435 cm⁻¹ , 1095 cm⁻¹ , and 695 cm⁻¹ (P-Ph deformation/stretching).
-
Bound dppdd: These bands typically shift to higher frequencies (blue shift) by 5–15 cm⁻¹. The 1435 cm⁻¹ band often splits or intensifies.
The Dodecane Backbone (Conformational Probe)
The C12 chain is flexible. In the solid state, the packing of these chains determines the material's crystallinity.
- (C-H) Stretching: 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) CH₂ stretches.
-
(CH₂) Rocking (The "Crystallinity" Band): A peak at 720 cm⁻¹ is characteristic of long alkyl chains.
-
Single Peak: Indicates a disordered or hexagonal packing (common in solution or melt).
-
Split Peak (720 + 730 cm⁻¹): Indicates orthorhombic crystalline packing. This splitting often disappears upon complexation if the metal coordination disrupts the efficient packing of the alkyl chains.
-
Critical Quality Control: The Oxide Band
Phosphines are air-sensitive. Oxidation to phosphine oxide (P=O) is a common failure mode.
-
The "Red Flag" Peak: A strong, broad band at 1150–1200 cm⁻¹ indicates P=O stretching.
-
Pass Criteria: The spectrum of a high-quality dppdd complex must be silent in this region.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Verify the formation of [PdCl2(dppdd)]n coordination polymer from dppdd and PdCl2(COD).
Step-by-Step Workflow
-
Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air).
-
Ligand Reference: Place pure dppdd solid on the crystal. Apply high pressure (clamp). Scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
-
Validation: Confirm peaks at 1435, 695, 720 cm⁻¹. Confirm ABSENCE of 1150–1200 cm⁻¹ (P=O).
-
-
Complex Analysis: Place the synthesized metallopolymer powder on the crystal.
-
Note: Do not use solvent to cast a film; measure the precipitated solid directly to preserve the polymeric state.
-
-
Far-IR (Optional but Recommended): If equipped with a CsI beamsplitter, scan 600–100 cm⁻¹ to see the M-Cl (approx. 340 cm⁻¹) and M-P (approx. 250–300 cm⁻¹) stretches.
Data Interpretation Logic (Decision Tree)
Caption: Decision logic for validating dppdd-metal binding via FTIR. Note the critical "P=O" checkpoint.
Part 4: Quantitative Data Summary
Table 1: Characteristic Vibrational Shifts for dppdd Binding (Pd-Complex)
| Functional Group | Vibration Mode | Free Ligand ( | Metal-Bound ( | Shift ( | Interpretation |
| P-Ph (Aryl) | C-C Stretch / Def | 1434 | 1440 | +6 | P-Metal |
| P-Ph (Aryl) | X-Sensitive Mode | 1095 | 1105 | +10 | Diagnostic of P coordination. |
| Alkyl Chain | 2922 | 2920 | -2 | Minimal change; backbone remains intact. | |
| Alkyl Chain | 720 (sharp/split) | 720 (broad/single) | 0 | Loss of crystallinity (splitting) often occurs in amorphous polymers. | |
| Phosphine Oxide | ~1180 | Absent | N/A | Critical Purity Check. | |
| Metal-Halide | N/A | ~340 (Far-IR) | N/A | Confirms trans or cis geometry. |
References
-
Paulusse, J. M. J., & Sijbesma, R. P. (2004). A high molecular weight reversible coordination polymer of PdCl2 and 1,12-bis(diphenylphosphino)dodecane.[2] Chemical Communications, (13), 1494-1495.
-
Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard text for P-Ph and M-Cl assignments).
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
-
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Reference for alkyl chain crystallinity/packing modes).
Sources
Validating Purity & Performance: 1,12-Bis(diphenylphosphino)dodecane (C12-dpp)
Topic: Elemental Analysis Data for Pure 1,12-Bis(diphenylphosphino)dodecane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of diphosphine ligands, 1,12-bis(diphenylphosphino)dodecane (often abbreviated as dppdodecane or C12-dpp ) occupies a unique niche. Unlike its shorter homologues (dppe, dppp, dppb) which form rigid chelate rings, the C12 linker introduces extreme flexibility and a large natural bite angle. This guide provides the critical elemental analysis (EA) benchmarks required to validate the purity of this custom-synthesized ligand and compares its coordination behavior against standard alternatives.
Key Insight: The purity of C12-dpp is frequently compromised by partial oxidation due to its "waxy" solid nature, which traps air. Accurate Elemental Analysis (CHN) combined with
Part 1: Chemical Identity & Elemental Analysis Benchmark
Before applying C12-dpp in catalysis, its identity must be confirmed against theoretical stoichiometric values. Due to the lipophilic dodecyl chain, this ligand often retains solvent or forms non-stoichiometric hydrates/oxides if not rigorously dried.
Theoretical Elemental Analysis (Pure C H P )
-
Molecular Weight: 538.69 g/mol
-
Formula: C
H P
| Element | Theoretical Mass % | Tolerance Range (+/- 0.4%) |
| Carbon (C) | 80.27 % | 79.87 – 80.67 % |
| Hydrogen (H) | 8.23 % | 7.83 – 8.63 % |
| Phosphorus (P) | 11.50 % | 11.10 – 11.90 % |
Common Impurity Signatures
If your experimental data deviates, check for these common issues:
-
Low Carbon / High Oxygen: Indicates partial oxidation to the mono-oxide (
) or dioxide ( ).-
Effect: The dioxide has a calculated %C of ~75.7%, significantly lower than the pure ligand.
-
-
High Hydrogen: Indicates trapped solvent (e.g., THF or Hexane) within the waxy lattice.
Part 2: Synthesis & Purification Protocol
Since C12-dpp is not as widely available as dppe, it is often synthesized in-house. The following protocol ensures a product that meets the EA benchmarks above.
Reaction Scheme
Step-by-Step Protocol
-
Preparation of Phosphide: In a glovebox or under Ar, charge a flask with Potassium Diphenylphosphide (0.5 M in THF). Cool to -78°C (Dry ice/Acetone).
-
Alkylation: Add 1,12-dibromododecane (or dichloride) dropwise. The stoichiometry must be exact (1:2 ratio) to prevent mono-substituted byproducts.
-
Warm-up: Allow the mixture to warm to room temperature overnight. The deep red color of KPPh
should fade to a pale yellow or colorless solution. -
Quench & Extraction: Degassed water is added to dissolve salt byproducts. Extract the organic layer with degassed dichloromethane or diethyl ether.
-
Purification (Critical):
-
Challenge: The product is often a waxy solid that is difficult to crystallize.
-
Solution: Recrystallize from hot ethanol/hexane under inert atmosphere. If it oils out, use cold pentane trituration to induce solidification.
-
-
Drying: Dry under high vacuum (<0.1 mbar) for 24 hours to remove solvent traps that skew Elemental Analysis.
Part 3: Performance Comparison (The "Chelate vs. Bridge" Effect)
The primary reason to choose C12-dpp over standard ligands like dppe (C2) or dppb (C4) is its inability to form a stable cis-chelate on a single metal center. This property forces the formation of trans-spanning complexes or supramolecular polymers .
Comparative Data: Interaction with Palladium(II)
| Feature | dppe (C2 Linker) | C12-dpp (C12 Linker) |
| Bite Angle | ~85° (Rigid) | Flexible / Variable |
| Coordination Mode | Forms stable cis-chelate: [Pd(dppe)Cl | Forms trans-bridged oligomers or macrocycles |
| -12 ppm | -16 ppm | |
| +57 ppm (Chelate) | +15 to +25 ppm (Bridging) | |
| Catalytic Utility | Standard cross-coupling | Stabilizing nanoparticles; Supramolecular assembly |
Experimental Validation: The PdCl Test
To verify if your ligand is acting as a long-chain linker rather than a chelator:
-
React 1 eq. of Ligand with 1 eq. of [Pd(COD)Cl
] in CH Cl . -
dppe Result: Immediate precipitation of a discrete, monomeric chelate.
-
C12-dpp Result: Formation of a viscous solution containing a mixture of cyclic oligomers and linear coordination polymers.
-
Observation: The
P NMR will show broad signals indicating dynamic exchange between rings and chains, unlike the sharp singlet of the dppe chelate.
-
Part 4: Visualization of Coordination Logic
The following diagram illustrates the divergent pathways between short-chain (dppe) and long-chain (C12-dpp) ligands upon metal coordination.
Figure 1: Divergent coordination pathways. Short chains (blue) form discrete chelates, while long chains (green) form dynamic supramolecular structures.
Part 5: Analytical Workflow for Quality Control
To ensure your experimental data matches the theoretical values in Part 1, follow this self-validating workflow.
Figure 2: Quality Control Decision Tree. Note that
References
-
Prepar
-
Smith, D. C., & Gray, G. M. (2000).[1] "Quantitative 31P{1H} NMR spectroscopic studies of monomer–oligomer and cis-trans equilibria...". Dalton Transactions.
- Context: Describes the synthesis and NMR characteriz
-
-
Supramolecular Coordin
-
Bite Angle Effects in C
- van Leeuwen, P. W. N. M., et al. (2000). "Bite Angle Effects in Diphosphine Metal Catalysts: Steric or Electronic?". Chemical Reviews.
- Context: Provides the theoretical framework for comparing short (dppe) vs. long bite angle ligands.
-
Characteriz
- Trofimov, B. A., et al. (2012). "Non-catalyzed addition of secondary phosphine chalcogenides...". Journal of Organometallic Chemistry.
- Context: Provides NMR benchmarks for phosphine oxides/sulfides which are common impurities.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ROP relationships between coordination polymers and discrete complexes: discrete bowl-shaped isomers of a 2-dimensional {M4L3}n polymer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
1,12-Bis(diphenylphosphino)dodecane proper disposal procedures
Operational Guide: Safe Disposal of 1,12-Bis(diphenylphosphino)dodecane
Part 1: Executive Safety Assessment
1,12-Bis(diphenylphosphino)dodecane is a specialized, long-chain bidentate ligand.[1][2] Unlike common short-chain analogs (e.g., dppe, dppp), the 12-carbon backbone imparts significant lipophilicity .[1][2] This unique structural feature dictates its disposal protocol: it poses a higher risk of bioaccumulation in aquatic environments than its water-soluble counterparts.[1]
Chemical Profile & Hazards:
-
Reactivity: Air-sensitive (slow oxidation to phosphine oxides).[1][2] While not pyrophoric like low-molecular-weight alkyl phosphines, it should be treated as reactive waste .[1][2]
-
Critical Hazard: Aquatic Chronic Toxicity (H413/H411). Due to the C12 chain, this compound has a high partition coefficient (LogP), meaning it binds strongly to organic matter and persists in the environment.[1]
Core Directive: Under NO circumstances should this compound or its mother liquors be released into sink drains. All disposal must follow a "Capture, Deactivate, Incinerate" workflow.[1]
Part 2: Deactivation & Pre-Treatment Protocol
Before transferring to the central waste stream, we recommend an Oxidative Deactivation Step . This converts the reactive phosphine (
Protocol: The "Bleach Quench" (Bench Scale)
Applicability: For residual solids, syringe filters, or reaction mother liquors containing the ligand.[1]
Reagents:
-
Oxidant: Sodium Hypochlorite (Commercial Bleach, ~5-6%) OR Hydrogen Peroxide (3% solution—avoid concentrated 30%
with organics to prevent explosion risks).[1][2] -
Solvent: Dichloromethane (DCM) or Toluene (to solubilize the lipophilic ligand).[1][2]
Step-by-Step Procedure:
-
Dissolution: Dissolve the residual ligand in a minimal amount of DCM or Toluene. The C12 chain requires non-polar solvents; alcohols may not fully dissolve it.
-
Controlled Oxidation:
-
Verification: Stir for 30–60 minutes. The conversion to 1,12-bis(diphenylphosphoryl)dodecane is typically rapid.[1][2]
-
Phase Separation:
-
Use a separatory funnel to separate the organic layer (containing the deactivated oxide) from the aqueous layer.
-
Aqueous Layer: Check pH.[1] Neutralize if necessary, then dispose of as Aqueous Waste (trace organics).[1]
-
Organic Layer: Dispose of as Halogenated (if DCM used) or Non-Halogenated (if Toluene used) Organic Waste.[1][2]
-
Part 3: Waste Stream Management
Use the following decision matrix to categorize the waste correctly.
| Waste Category | Composition | Container Labeling (Critical Tags) | Disposal Method |
| Solid Waste | Pure solid ligand, contaminated weighing paper, gloves, spill cleanup debris.[1][2] | "Hazardous Waste: Solid.[1] Organophosphine.[1][3][4] Toxic to Aquatic Life."[1] | High-Temp Incineration (Pack in poly-lined fiber drums).[1][2] |
| Liquid Waste A | Mother liquors from synthesis/catalysis (Solvent + Ligand + Metal).[1] | "Flammable Liquid.[1][5][6] Toxic. Heavy Metals (if Pd/Rh present). P-Ligand." | Fuel Blending / Incineration . Do not bulk with oxidizers.[1][4] |
| Liquid Waste B | Quenched/Deactivated Organic Layer (Post-Oxidation).[1] | "Organic Waste. Phosphine Oxides.[1][4][7] Halogenated/Non-Halogenated." | Standard Organic Waste Stream . |
Part 4: Decision Workflow (Visualized)
The following diagram outlines the logical flow for handling this specific ligand, prioritizing the separation of solid vs. liquid streams and the mandatory deactivation step.
Figure 1: Decision tree for the segregation and oxidative deactivation of lipophilic phosphine ligands.
Part 5: Emergency Response (Spill Protocol)
If a container of 1,12-Bis(diphenylphosphino)dodecane breaks:
-
Evacuate & Ventilate: Although low volatility, phosphine dust can be irritating.[1]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] A N95 dust mask is recommended for powders.[1]
-
Containment: Do not dry sweep.[1] Cover the spill with a wet absorbent pad (dampened with acetone or DCM) to prevent dust generation.[1]
-
Cleanup: Wipe up the material.[1] Place all pads and gloves into a sealed hazardous waste bag.
-
Surface Decontamination: Wipe the surface with a 10% bleach solution to oxidize any residues, followed by water.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][8][9] [Link]
-
American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.[1] [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Aquatic Toxicity. (General guidance for long-chain organic substances). [Link]
Sources
- 1. 1,5-Bis(diphenylphosphino)pentane - Wikipedia [en.wikipedia.org]
- 2. (R)-(-)-4,12-BIS(DIPHENYLPHOSPHINO)-[2.2]-PARACYCLOPHANE | 192463-40-4 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Reducing phosphine after the smoking process using an oxidative treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 9. nationalacademies.org [nationalacademies.org]
Personal protective equipment for handling 1,12-Bis(diphenylphosphino)dodecane
Comprehensive Safety and Handling Guide: 1,12-Bis(diphenylphosphino)dodecane
This guide provides an essential framework for the safe handling, use, and disposal of 1,12-Bis(diphenylphosphino)dodecane. As a bidentate phosphine ligand, this compound is integral to various catalytic processes. Its safe management is predicated on a thorough understanding of its potential hazards, the context of its use—often in air-sensitive environments—and the appropriate engineering controls and personal protective equipment (PPE) required. This document is designed for researchers, chemists, and drug development professionals to establish a self-validating system of safety and operational integrity.
Core Hazard Assessment and Safety Principles
While 1,12-Bis(diphenylphosphino)dodecane is not classified as acutely toxic, data from analogous bis(diphenylphosphino)alkane compounds indicate a consistent hazard profile that must be respected. The primary risks associated with this solid compound are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2): The fine, crystalline powder can cause serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][3]
A critical secondary hazard is the potential for the generation of hazardous decomposition products, such as oxides of phosphorus and highly toxic phosphine gas, particularly in the event of a fire.[4] Therefore, the foundational safety principle is strict containment to prevent dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The following equipment is mandatory for all handling procedures involving 1,12-Bis(diphenylphosphino)dodecane.
| Protection Type | Required Equipment | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal contact with the solid.[2] The outer glove can be removed and disposed of immediately after a task, minimizing the risk of cross-contamination. |
| Eye & Face Protection | Safety glasses with side shields and a face shield. | Safety glasses are the minimum requirement. A full-face shield is essential when handling larger quantities or when there is a significant risk of dust generation, protecting the entire face from airborne particles.[1] |
| Body Protection | Flame-resistant laboratory coat. | Protects personal clothing from contamination. A flame-resistant coat is recommended as a best practice when working with any chemical, especially those that can be part of exothermic reactions or used with flammable solvents. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Essential when handling the solid compound outside of a glove box or contained system to prevent the inhalation of fine particulates.[3] Operations should always be conducted within a certified chemical fume hood to provide primary containment. |
Operational Handling Plan: From Benchtop to Reaction
Safe handling requires a meticulously planned workflow. The following step-by-step procedures are designed to minimize exposure and ensure experimental integrity, particularly when air-sensitive techniques are required.[5][6]
Preparation and Environment
-
Engineering Controls: All manipulations of solid 1,12-Bis(diphenylphosphino)dodecane must be performed in a certified chemical fume hood to control dust. For air-sensitive reactions, a nitrogen or argon-filled glove box or a Schlenk line is required.[7]
-
Glassware: Ensure all glassware is clean, dry, and free of contaminants. For air-sensitive work, glassware must be oven-dried or flame-dried immediately before use.[5]
-
Workspace Decontamination: Before starting, ensure the work area (fume hood sash, floor, and surrounding benchtops) is clean and uncluttered. Prepare a designated waste container for contaminated consumables.
Step-by-Step Handling Protocol
-
Don PPE: Before approaching the chemical, put on all required PPE as detailed in the table above.
-
Weighing (in a Fume Hood):
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully open the container of 1,12-Bis(diphenylphosphino)dodecane, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat.
-
Securely close the primary container immediately after dispensing.
-
-
Transfer to Reaction Vessel:
-
Non-Air-Sensitive: Carefully add the weighed solid to the reaction vessel inside the fume hood, using a powder funnel if necessary to prevent spillage.
-
Air-Sensitive (Glove Box/Schlenk Line): All materials, including the sealed chemical container, clean glassware, and spatulas, must be brought into the inert atmosphere of the glove box.[7] All weighing and transfer operations are then performed inside this controlled environment.
-
-
Post-Transfer Cleanup:
-
Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol).
-
Dispose of the weigh boat, contaminated wipes, and outer gloves into the designated solid hazardous waste container.
-
Workflow Visualization
The following diagram outlines the logical flow for safely handling 1,12-Bis(diphenylphosphino)dodecane, from initial assessment to final waste disposal.
Caption: Workflow for Safe Handling of 1,12-Bis(diphenylphosphino)dodecane.
Emergency and Disposal Plan
A clear plan for managing spills and waste is non-negotiable for laboratory safety.
Spill Response
-
Small Solid Spill:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent further aerosolization.
-
Carefully sweep the material into a designated hazardous waste container. Do not dry sweep.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all cleaning materials and contaminated PPE in the solid hazardous waste container.
-
Waste Management and Disposal
Proper waste segregation is crucial to prevent unintended reactions and ensure compliance.
-
Contaminated Solids: All disposable items that have come into contact with 1,12-Bis(diphenylphosphino)dodecane (gloves, weigh boats, paper towels, silica gel) must be placed in a clearly labeled, sealed container for solid hazardous waste.[3]
-
Chemical Waste:
-
Unused or excess solid reagent should be disposed of in its original container or a clearly labeled hazardous waste container, in accordance with institutional EHS guidelines.
-
Solutions containing the phosphine ligand should be collected in a dedicated, labeled container for halogenated or non-halogenated solvent waste, as appropriate.
-
Crucially, do not mix phosphine-containing waste with oxidizing agents , as this can lead to a vigorous, exothermic reaction.
-
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[8] Never pour chemical waste down the drain.
References
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Link
-
Ossila. Air Free Techniques | Handling Air-Sensitive Materials. Link
-
Journal of Chemical Education. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory. Link
-
MIT. Handling air-sensitive reagents. Link
-
White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Link
-
CDC. NIOSH Pocket Guide to Chemical Hazards - Phosphine. Link
-
Fisher Scientific. SAFETY DATA SHEET - Dodecane. Link
-
Benchchem. Personal protective equipment for handling Phosmidosine. Link
-
Sigma-Aldrich. SAFETY DATA SHEET - Bis(1,2-diphenylphosphino)ethane. Link
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Dodecane. Link
-
3M. Respiratory Protection Against Phosphine. Link
-
Fisher Scientific. SAFETY DATA SHEET - (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. Link
-
YouTube. Fumigation Segment 5 Personal Protective Equipment. Link
-
Fisher Scientific. SAFETY DATA SHEET - 1,12-Dodecanediol. Link
-
TCI Chemicals. SAFETY DATA SHEET - 1,6-Bis(diphenylphosphino)hexane. Link
-
YouTube. Phosphine Detection: Staying Safe Around PH₃. Link
-
Fisher Scientific. SAFETY DATA SHEET - Bis(diphenylphosphino)methane. Link
-
CPAChem. Safety data sheet - n-Dodecane. Link
-
ChemicalBook. DODECANE - Safety Data Sheet. Link
-
J.T. Baker. DODECANE MSDS. Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. ossila.com [ossila.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
